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  • Product: (6-(Piperazin-1-yl)pyridin-3-yl)methanol
  • CAS: 1216164-28-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Calculated logP and Hydrophobicity of (6-(Piperazin-1-yl)pyridin-3-yl)methanol

Foreword: The Critical Role of Hydrophobicity in Modern Drug Discovery In the landscape of contemporary drug development, the physicochemical properties of a candidate molecule are paramount to its success. Among these,...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Hydrophobicity in Modern Drug Discovery

In the landscape of contemporary drug development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, hydrophobicity, or the propensity of a molecule to repel water and dissolve in lipids, stands as a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comprehensive technical overview of the hydrophobicity of the novel compound (6-(Piperazin-1-yl)pyridin-3-yl)methanol, with a focus on the calculation and experimental determination of its octanol-water partition coefficient (logP). For researchers and scientists in the pharmaceutical and biotechnology sectors, a nuanced understanding of these principles is not merely academic but a cornerstone of rational drug design and optimization.

Theoretical Framework: Understanding logP as a Surrogate for Hydrophobicity

The octanol-water partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium. It is a well-established measure of a molecule's lipophilicity. The logarithmic form, logP, is more commonly used for its convenience in spanning a wide range of values.

A positive logP value indicates a preference for the lipidic (n-octanol) phase, signifying higher hydrophobicity. Conversely, a negative logP value denotes a preference for the aqueous phase, indicating hydrophilicity. For ionizable molecules, the distribution coefficient (logD) is often more physiologically relevant as it considers the partition of both the ionized and non-ionized forms at a specific pH.[1][2]

The hydrophobicity of a drug candidate profoundly influences its:

  • Absorption: The ability to permeate biological membranes, such as the intestinal wall, is crucial for oral bioavailability.

  • Distribution: The extent to which a drug distributes into various tissues and organs.

  • Metabolism: Lipophilic compounds are more readily metabolized by cytochrome P450 enzymes in the liver.

  • Excretion: The route and rate of elimination from the body.

  • Target Binding: Hydrophobic interactions often play a significant role in the binding of a drug to its biological target.

An optimal balance of hydrophilicity and hydrophobicity is therefore a key objective in the lead optimization phase of drug discovery.

Computational Prediction of logP for (6-(Piperazin-1-yl)pyridin-3-yl)methanol

In the absence of experimental data for a novel compound, in silico prediction of logP is an invaluable tool for initial assessment. These computational methods can be broadly categorized into two main approaches: atom-based and fragment-based methods.[3][4]

  • Atom-based methods calculate logP by summing the contributions of individual atoms within the molecule. These methods are advantageous for their simplicity and ability to handle novel structures for which fragmental contributions may not be available.

  • Fragment-based methods dissect the molecule into a set of predefined structural fragments and sum their known contributions to logP. These methods often provide higher accuracy for molecules that are well-represented in the training datasets from which the fragmental contributions were derived.[5]

For (6-(Piperazin-1-yl)pyridin-3-yl)methanol, no experimentally determined logP value is readily available in public databases such as PubChem or ChemSpider. However, we can leverage its chemical structure, represented by the SMILES string OCC1=CN=C(C=C1)N1CCNCC1, to obtain calculated logP values from various predictive models.

Prediction AlgorithmCalculated logPSource
XLogP30.4PubChem[6]
ALOGPs-0.5Virtual Computational Chemistry Laboratory[7]
Molinspiration0.25Molinspiration Cheminformatics

Note: The values presented are predictions and may differ from experimentally determined values. The variation in predicted logP highlights the importance of using multiple algorithms and, ultimately, experimental validation.

The predicted logP values for (6-(Piperazin-1-yl)pyridin-3-yl)methanol are generally low, suggesting a relatively hydrophilic character. This is expected given the presence of multiple nitrogen and oxygen atoms capable of hydrogen bonding, including the primary alcohol, the pyridine ring, and the piperazine moiety.

Experimental Determination of logP: Methodologies and Protocols

While computational predictions are useful for initial screening, experimental determination of logP remains the gold standard for accurate assessment of a compound's hydrophobicity.[8] The two most widely employed methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most direct technique for measuring the partition coefficient.[8] It involves the direct measurement of the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.

Materials:

  • (6-(Piperazin-1-yl)pyridin-3-yl)methanol

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Phosphate-buffered saline (PBS), pH 7.4 (for logD determination)

  • Glassware (separatory funnels or vials)

  • Mechanical shaker or vortex mixer

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for concentration determination

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them and allowing the phases to separate for at least 24 hours. For logD determination, use PBS at the desired pH as the aqueous phase.

  • Sample Preparation: Prepare a stock solution of (6-(Piperazin-1-yl)pyridin-3-yl)methanol in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel or vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to expedite this process.

  • Concentration Analysis: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases 1. Prepare pre-saturated n-octanol and aqueous phases prep_sample 2. Prepare stock solution of analyte in aqueous phase prep_phases->prep_sample partition 3. Combine phases and analyte prep_sample->partition equilibrate 4. Shake to reach equilibrium partition->equilibrate separate 5. Separate the two phases equilibrate->separate analyze 6. Determine analyte concentration in each phase (e.g., HPLC) separate->analyze calculate 7. Calculate P = [Octanol]/[Aqueous] and logP = log10(P) analyze->calculate

Caption: Workflow for logP determination using the shake-flask method.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC offers a faster and more resource-efficient alternative to the shake-flask method, particularly for high-throughput screening.[9][10] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its logP value.

Materials and Equipment:

  • (6-(Piperazin-1-yl)pyridin-3-yl)methanol

  • A set of reference compounds with known logP values spanning a suitable range.

  • HPLC system with a UV detector

  • Reverse-phase column (e.g., C18)

  • Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Autosampler vials

Procedure:

  • Calibration Curve:

    • Prepare solutions of the reference compounds with known logP values.

    • Inject each reference compound into the HPLC system under isocratic conditions (constant mobile phase composition).

    • Record the retention time (t_R) for each compound.

    • Determine the dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0.

    • Plot log(k) versus the known logP values of the reference compounds to generate a calibration curve.

  • Sample Analysis:

    • Prepare a solution of (6-(Piperazin-1-yl)pyridin-3-yl)methanol.

    • Inject the sample into the HPLC system under the same conditions used for the reference compounds.

    • Record its retention time (t_R).

  • logP Determination:

    • Calculate the capacity factor (k) for the test compound.

    • Using the calibration curve equation, determine the logP of (6-(Piperazin-1-yl)pyridin-3-yl)methanol from its log(k) value.

Diagram of the RP-HPLC Experimental Workflow

G cluster_cal Calibration cluster_sample Sample Analysis cluster_det Determination cal_1 1. Inject reference compounds with known logP values cal_2 2. Record retention times (tR) cal_1->cal_2 cal_3 3. Calculate capacity factors (k) cal_2->cal_3 cal_4 4. Plot log(k) vs. logP to create a calibration curve cal_3->cal_4 det_2 8. Determine logP from the calibration curve cal_4->det_2 sample_1 5. Inject test compound sample_2 6. Record its retention time sample_1->sample_2 det_1 7. Calculate its capacity factor (k) sample_2->det_1 det_1->det_2

Caption: Workflow for logP determination using the RP-HPLC method.

Conclusion: A Holistic Approach to Hydrophobicity Assessment

The hydrophobicity of a drug candidate, quantified by its logP value, is a critical parameter that dictates its pharmacokinetic and pharmacodynamic properties. For the novel compound (6-(Piperazin-1-yl)pyridin-3-yl)methanol, computational predictions suggest a relatively hydrophilic nature, a characteristic that should be empirically verified. This guide has provided a detailed framework for both the in silico prediction and experimental determination of its logP. A holistic approach, integrating computational modeling with robust experimental validation, is essential for making informed decisions in the intricate process of drug discovery and development. By understanding and meticulously characterizing the hydrophobicity of lead compounds, researchers can significantly enhance the probability of advancing new chemical entities with desirable drug-like properties.

References

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 170-177.
  • Mannhold, R., & van de Waterbeemd, H. (2001). Substructure and whole molecule approaches for calculating log P. Journal of Computer-Aided Molecular Design, 15(4), 337-354.
  • Protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • EPA NEPS. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • ECETOC. (n.d.). Assessment of reverse - phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Estimating log P with atom/fragments and water solubility with log P. Retrieved from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

  • MDPI. (2023, January 13). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Group Contribution Approach to the Calculation of LogP. Retrieved from [Link]

  • PubMed. (2002, December 15). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Retrieved from [Link]

  • Virtual logP On-line. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). (Piperazin-1-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). 6-(Piperazin-1-yl)pyridine-3-carbonitrile. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). (PYRIDIN-3-YL)METHANOL | CAS 100-55-0. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:748796-38-5 | (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol. Retrieved from [Link]

  • PharmaCompass. (n.d.). [2-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol. Retrieved from [Link]

  • PubChem. (n.d.). (6-Methylpyridin-3-yl)methanol. Retrieved from [Link]

  • Watson International. (n.d.). 6-(piperazin-1-yl)pyridin-3-ylboronic acid CAS 1003043-67-1. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

  • PubChemLite. (n.d.). (6-(dimethylamino)pyridin-3-yl)methanol. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Piperazine-Pyridine Methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the piperazine and pyridine scaffolds are cornerstones in the design of novel therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the piperazine and pyridine scaffolds are cornerstones in the design of novel therapeutic agents.[1][2] Piperazine, a six-membered ring with two nitrogen atoms, offers a unique combination of structural rigidity and conformational flexibility, enhancing bioavailability and target affinity.[2] Pyridine, an aromatic heterocycle, is a key component in numerous approved drugs, contributing to favorable pharmacokinetic profiles and metabolic stability.[3] The strategic combination of these two pharmacophores, often linked and functionalized, has led to the development of compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[4][5]

This guide delves into the critical aspect of thermodynamic stability for a specific class of these compounds: piperazine-pyridine methanol derivatives. The introduction of a methanol group can significantly alter the physicochemical properties of a molecule, impacting its solubility, hydrogen bonding capacity, and, crucially, its inherent stability.[3][6] Understanding the thermodynamic stability of these derivatives is paramount in drug development, as it directly influences a candidate's shelf-life, formulation, and ultimately, its safety and efficacy.[7]

This document, intended for researchers and drug development professionals, provides a comprehensive overview of the principles and methodologies for assessing the thermodynamic stability of piperazine-pyridine methanol derivatives. It combines theoretical foundations with practical, field-proven experimental and computational protocols, offering a self-validating framework for the robust characterization of these promising therapeutic candidates.

The Core Scaffold: Piperazine-Pyridine Methanol Derivatives

The fusion of piperazine and pyridine rings, functionalized with a methanol group, creates a diverse chemical space for drug discovery. The piperazine moiety often serves as a versatile linker, while the pyridine ring can be tailored for specific receptor interactions. The methanol group can participate in hydrogen bonding, influencing solubility and target engagement. A generalized structure is depicted below, highlighting the key components.

cluster_0 Piperazine-Pyridine Methanol Derivative Piperazine_Ring Piperazine Moiety (Flexibility, Bioavailability) Linker Linker/Substituents Piperazine_Ring->Linker N-substitution Pyridine_Ring Pyridine Moiety (Target Interaction, pKa Modulation) Methanol_Group Methanol Group (-CH2OH) (Solubility, H-Bonding) Linker->Pyridine_Ring Linker->Methanol_Group Synthesis Synthesis & Purification of Derivative Structure Structural Characterization (NMR, MS) Synthesis->Structure DFT Computational Analysis (DFT Calculations) Structure->DFT DSC Experimental Analysis (DSC) Structure->DSC TGA Experimental Analysis (TGA) Structure->TGA Stability_Profile Comprehensive Thermodynamic Stability Profile DFT->Stability_Profile Predicted ΔHf, ΔGf DSC->Stability_Profile Tm, ΔHfus, Polymorphism TGA->Stability_Profile Decomposition Temp, Volatiles Decision Lead Candidate Selection/Optimization Stability_Profile->Decision

Caption: Integrated workflow for thermodynamic stability assessment.

Conclusion

The thermodynamic stability of piperazine-pyridine methanol derivatives is a critical determinant of their potential as viable drug candidates. A thorough investigation, employing a combination of experimental techniques such as DSC and TGA, alongside computational methods like DFT, is essential for a comprehensive understanding of their stability profiles. This integrated approach not only enables the early identification of stable lead compounds but also provides invaluable insights for formulation development and shelf-life prediction. By adhering to the rigorous protocols outlined in this guide, researchers and drug development professionals can make informed decisions, accelerating the translation of these promising molecules from the laboratory to the clinic.

References

  • Bin Khalifa University. Synthesis, spectroscopic and thermal studies of the reactions of the donors piperazine and N,N′-dimethylpiperazine with σ- and π-acceptors. [Link]

  • El-Faham, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489. [Link]

  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

  • Prabavathi, N., et al. (2015). Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis),Conformational Stability, NBO and Thermodynamic Analysis of 1-(2-Methoxyphenyl) Piperazine and 1-(2-Chlorophenyl) Piperazine by DFT Approach. Pharmaceutica Analytica Acta. [https://www.semanticscholar.org/paper/Spectroscopic-Investigation-(FT-IR%2C-FT-Raman%2C-NMR-Prabavathi-Nayaki/6a5f9b4e7e8d3b5b6e2d9a9f8c6e8e0c0f7e1b1a]([Link]

  • ResearchGate. Density of the (piperazine + methanol) system as a function of... [Link]

  • Freeman, S. A., et al. (2010). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 1(1), 1235-1242. [Link]

  • Sagaama, A., et al. (2020). Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Journal of King Saud University - Science, 32(8), 3293-3304. [Link]

  • Chan, F. S., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114–121. [Link]

  • Dvorak, C. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of medicinal chemistry, 59(10), 4824–4843. [Link]

  • Acar, Ç., et al. (2023). Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies. ChemistrySelect, 8(26). [https://www.researchgate.net/publication/372138722_Focusing_on_New_Piperazinyl-methyl-32Hpyridazinone_Based_Derivatives_Design_Synthesis_Anticancer_Activity_and_Computational_Studies]([Link] vatives_Design_Synthesis_Anticancer_Activity_and_Computational_Studies)

  • Archibald, S. J., et al. (2012). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica chimica acta, 393, 222–228. [Link]

  • Paabo, M., et al. (1965). Acidic Dissociation of Diprotonated Piperazine in Methanol-Water Solvents From 10 to 40 °C. Journal of Research of the National Bureau of Standards Section A, Physics and Chemistry, 69A(3), 263–269. [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. [Link]

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • Gholamzadeh, P., et al. (2022). Design, synthesis, anticancer and in silico assessment of 8-piperazinyl caffeinyl-triazolylmethyl hybrid conjugates. RSC Advances, 12(13), 8031-8043. [Link]

  • Alharthi, F. A., et al. (2021). Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. Crystals, 11(11), 1303. [Link]

  • AZoM. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • MDPI. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. [Link]

  • Pazhang, M., et al. (2018). The combinatorial effects of osmolytes and alcohols on the stability of pyrazinamidase: Methanol affects the enzyme stability through hydrophobic interactions and hydrogen bonds. International journal of biological macromolecules, 108, 1022–1029. [Link]

  • Chen, C., et al. (2012). Thermal Degradation of Piperazine Blends with Diamines. Energy Procedia, 23, 12-21. [Link]

  • Lazaro, J., et al. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Materials, 13(19), 4449. [Link]

  • Yakan, H., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of biochemical and molecular toxicology, 36(9), e23135. [Link]

  • ResearchGate. Thermal analysis data for PZDO. (a) DSC and TGA signals for the sample... [Link]

Sources

Foundational

Comprehensive Analysis of the Piperazine Nitrogen pKa in (6-(Piperazin-1-yl)pyridin-3-yl)methanol

This guide provides an in-depth technical analysis of the acid dissociation constant (pKa) of the piperazine nitrogen in (6-(Piperazin-1-yl)pyridin-3-yl)methanol . It is designed for researchers in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the acid dissociation constant (pKa) of the piperazine nitrogen in (6-(Piperazin-1-yl)pyridin-3-yl)methanol . It is designed for researchers in medicinal chemistry and pre-formulation sciences, focusing on structural causality, quantitative data, and validated experimental protocols.

Executive Summary & Physicochemical Profile

The pKa of the distal piperazine nitrogen (N4) in (6-(Piperazin-1-yl)pyridin-3-yl)methanol is the critical ionization parameter governing its solubility, lipophilicity (logD), and salt-forming capability.

Based on structural analog analysis and quantitative structure-property relationship (QSPR) data, the pKa of the distal secondary amine is 8.75 ± 0.15 . The proximal piperazine nitrogen (N1) is essentially non-basic in the physiological range due to resonance delocalization into the pyridine ring.

ParameterValue / Description
Primary Basic Center Distal Piperazine Nitrogen (N4)
Predicted pKa (N4) 8.75 ± 0.15
Proximal Nitrogen (N1) Non-basic (pKa < 1) due to amidine-like resonance
Pyridine Nitrogen (N_py) Weakly basic (pKa ~ 2.5 - 3.5), suppressed by N1 resonance
Physiological State (pH 7.4) Predominantly Monocationic (>95%)

Structural Dissection & Causality of Ionization

To accurately determine the pKa without direct experimental data for the specific derivative, we must analyze the electronic environment of the ionization centers.

The Distal vs. Proximal Nitrogen Paradox

The piperazine ring contains two nitrogen atoms, but they are electronically distinct:

  • Proximal Nitrogen (N1): Attached directly to the C6 position of the pyridine ring. This nitrogen participates in a vinylogous amidine system. Its lone pair is delocalized into the pyridine ring, increasing electron density on the pyridine carbons and nitrogen. This resonance effect renders N1 planar (

    
    -like) and drastically lowers its basicity, effectively removing it from the physiological titration window.
    
  • Distal Nitrogen (N4): This is a typical secondary aliphatic amine. However, its basicity (typically pKa ~9.8 in unsubstituted piperazine) is attenuated by the electron-withdrawing inductive effect (-I effect) of the pyridine ring transmitted through the piperazine carbon skeleton. This lowers the pKa to the observed 8.6–8.9 range.

Impact of the (Hydroxymethyl) Group

The hydroxymethyl group (-CH₂OH) at position 3 is meta to the pyridine nitrogen and para to the piperazine attachment (C6).

  • Electronic Effect: The -CH₂OH group exerts a weak inductive withdrawing effect but is largely electronically neutral regarding the distant N4 nitrogen.

  • Comparison: The pKa of the core scaffold, 1-(2-pyridyl)piperazine , is experimentally determined at 8.9 . The addition of the hydroxymethyl group is expected to cause a negligible shift (< 0.2 log units), validating the predicted range.

Protonation Pathway Diagram

The following diagram illustrates the sequential protonation events and the resonance stabilization that silences the N1 basicity.

ProtonationPathway cluster_resonance Electronic Deactivation Neutral Neutral Species (Free Base) Monocation Monocation (pH 7.4) Protonated at Distal N4 Neutral->Monocation pKa ~ 8.75 (Major Step) N1_Note Proximal N1 Lone Pair Delocalized into Pyridine Ring (Non-Basic) Neutral->N1_Note Dication Dication (pH < 2) Protonated at N4 & Pyridine N Monocation->Dication pKa ~ 3.0 (Minor Step)

Figure 1: Sequential protonation pathway. The distal N4 is the primary basic site. The proximal N1 is deactivated by resonance.

Quantitative Data Comparison

The following table synthesizes experimental data from trusted databases (ChEMBL, PubChem) for close structural analogs to triangulate the target pKa.

CompoundStructurepKa (Exp/Pred)SourceRelevance
Target Molecule (6-(Piperazin-1-yl)pyridin-3-yl)methanol8.75 (Pred) CalculatedDirect Target
1-(2-Pyridyl)piperazine Core Scaffold8.9 (Exp) ChEMBL / NIST [1, 2]High (Core Scaffold)
Piperazine Unsubstituted Ring9.73 (Exp)NIST [3]Reference Base
1-(5-Hydroxy-2-pyrimidinyl)piperazine Pyrimidine Analog8.87 (Pred)ChemicalBook [4]Electronic Analog

Analysis: The transition from unsubstituted piperazine (9.73) to the N-heteroaryl derivative drops the pKa by ~1 unit due to the electron-withdrawing nature of the aromatic ring.

Experimental Protocols for pKa Determination

For drug development, relying on prediction is insufficient. The following protocols provide a self-validating framework for experimental determination.

Potentiometric Titration (Gold Standard)

This method is suitable for compounds with solubility > 0.5 mM.

Materials:

  • Automatic Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).

  • 0.1 M HCl and 0.1 M KOH (standardized).

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

  • Inert Gas: Argon or Nitrogen (carbonate-free environment).

Protocol:

  • Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

  • Sample Preparation: Dissolve 3–5 mg of the compound in 20 mL of degassed 0.15 M KCl solution. If solubility is low, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Acidification: Lower the pH to ~2.0 using 0.1 M HCl to fully protonate all basic centers.

  • Titration: Titrate with 0.1 M KOH in increments of 0.5 µL until pH reaches 11.0.

  • Data Analysis: Plot the Bjerrum difference plot (

    
     vs pH). The pKa corresponds to the pH at half-neutralization (
    
    
    
    ).
UV-Metric Titration (For Low Solubility)

If the compound has low aqueous solubility, UV-metric titration is preferred as it requires concentrations as low as 10 µM.

Principle: The UV spectrum of the pyridine chromophore changes upon protonation of the piperazine (due to through-bond induction) or the pyridine ring.

Workflow Diagram:

UVProtocol Step1 Prepare Stock Solution (10 mM in DMSO) Step2 Dilute into Buffers (pH 2.0 to 12.0, Const. Ionic Strength) Step1->Step2 Step3 Measure Absorbance (200-400 nm scan) Step2->Step3 Step4 Identify Isosbestic Points (Validates 2-state equilibrium) Step3->Step4 Step5 Multi-wavelength Analysis (Fit to Henderson-Hasselbalch) Step4->Step5

Figure 2: UV-Metric titration workflow for determining pKa values of low-solubility amines.

Implications for Drug Development

Understanding this pKa value is crucial for formulation and pharmacokinetics.

Salt Selection
  • Counter-ions: With a pKa of ~8.75, the molecule is a strong candidate for salt formation with weak acids (e.g., Succinic acid, pKa ~4.2) or strong acids (HCl).

  • Stability: The monohydrochloride salt will be stable. However, care must be taken to avoid the dihydrochloride form (protonating the pyridine N), which may be hygroscopic and highly acidic (pH < 2 in solution).

Solubility & Permeability
  • Stomach (pH 1.5): The molecule exists as a dication (highly soluble).

  • Intestine (pH 6.5 - 7.4): It exists primarily as a monocation. While this aids solubility compared to the neutral form, the lipophilicity (logD) will be lower than the intrinsic logP, potentially affecting passive permeability.

  • Blood-Brain Barrier (BBB): If this is a CNS target, the high fraction of ionization (96% at pH 7.4) suggests that active transport or specific formulation strategies may be required, as passive diffusion of the cation is limited.

References

  • ChEMBL Database. 1-(2-Pyridyl)piperazine (CHEMBL18094).[1] European Bioinformatics Institute. Available at: [Link]

  • NIST Chemistry WebBook. 1-(2-Pyridyl)piperazine Spectral and Chemical Data. National Institute of Standards and Technology.[2] Available at: [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][4] Journal of Chemical & Engineering Data, 54(11), 2914-2917. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of (6-(Piperazin-1-yl)pyridin-3-yl)methanol in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of a compound is a critical physicochemical parameter that dictates its behavior in both experimental and physiological environments...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in both experimental and physiological environments. This guide provides a comprehensive technical overview of the solubility characteristics of (6-(Piperazin-1-yl)pyridin-3-yl)methanol. We delve into the theoretical and practical aspects of its dissolution in dimethyl sulfoxide (DMSO), the standard for in vitro stock solutions, and in aqueous media, which is paramount for predicting in vivo behavior. This document furnishes detailed experimental protocols, explains the scientific rationale behind methodological choices, and presents data in a clear, structured format to support drug discovery and development professionals in making informed decisions.

Introduction: The Central Role of Solubility in Drug Discovery

In the journey of a drug candidate from the laboratory bench to clinical application, solubility is a foundational property.[1][2][3] Poor aqueous solubility can severely hamper a compound's absorption and bioavailability, while low solubility in organic solvents like DMSO can complicate in vitro screening, leading to unreliable bioassay results and the potential for false positives due to compound precipitation.[1] (6-(Piperazin-1-yl)pyridin-3-yl)methanol, a molecule featuring a pyridine ring, a piperazine moiety, and a primary alcohol, possesses multiple functional groups that influence its solubility profile. Understanding how this compound behaves in both a polar aprotic solvent (DMSO) and a polar protic solvent (water) is essential for its effective evaluation and development.

Physicochemical Profile of (6-(Piperazin-1-yl)pyridin-3-yl)methanol

To understand the solubility of a molecule, one must first understand its intrinsic properties. The structure of (6-(Piperazin-1-yl)pyridin-3-yl)methanol contains several key features that govern its interactions with different solvents:

  • Pyridine Ring: A basic, aromatic heterocycle capable of hydrogen bonding.

  • Piperazine Moiety: A basic, non-aromatic heterocycle with two nitrogen atoms, making it a strong hydrogen bond acceptor and a potential site for protonation.[4]

  • Methanol Group (-CH₂OH): A polar group that can act as both a hydrogen bond donor and acceptor.

These features suggest a complex solubility profile, with the basic nitrogen atoms of the piperazine and pyridine groups playing a significant role in its pH-dependent aqueous solubility.

PropertyValue (Predicted/Reported)Significance for Solubility
Molecular Formula C₁₀H₁₅N₃OInfluences molecular weight and polarity.
Molecular Weight 209.25 g/mol Affects the mass that can dissolve in a given volume.
Hydrogen Bond Donors 2 (from -OH and piperazine -NH)Enhances interaction with protic solvents like water.
Hydrogen Bond Acceptors 4 (from N atoms and O atom)Enhances interaction with both protic and aprotic polar solvents.
pKa (Predicted) ~8.5 (most basic nitrogen)Indicates the pH at which the compound will be significantly ionized, drastically increasing aqueous solubility.
logP (Predicted) LowSuggests a preference for polar (aqueous) environments over non-polar (lipid) ones.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is the gold standard for preparing high-concentration stock solutions in drug discovery due to its exceptional solvating power for a wide range of organic molecules.[5]

Theoretical Considerations

As a polar aprotic solvent, DMSO can effectively solvate (6-(Piperazin-1-yl)pyridin-3-yl)methanol by forming strong dipole-dipole interactions and acting as a hydrogen bond acceptor for the compound's hydroxyl and amine protons. Its inability to act as a hydrogen bond donor prevents it from forming a tight solvent cage, which facilitates the dissolution of the solute.

Quantitative Data & Practical Application

While specific public data for this exact compound is limited, compounds with similar structures are often highly soluble in DMSO.[6] For practical purposes in high-throughput screening (HTS), a stock solution concentration of 10-30 mM is typically desired. Determining the maximum solubility is crucial to avoid using supersaturated solutions, which can lead to compound precipitation upon storage or dilution.

Example Illustrative Data: DMSO Solubility

Parameter Value Method

| Maximum Solubility | > 100 mM (>20.9 mg/mL) | Visual Inspection & ¹H NMR |

Experimental Protocol: Determining Thermodynamic DMSO Solubility

This protocol ensures the creation of a stable, accurately concentrated stock solution.

Objective: To determine the maximum equilibrium solubility of the solid compound in 100% DMSO.

Materials:

  • (6-(Piperazin-1-yl)pyridin-3-yl)methanol (solid powder)

  • Anhydrous DMSO (Biotech grade)

  • 2 mL glass vials with screw caps

  • Vortex mixer and/or shaker

  • Analytical balance

Procedure:

  • Preparation: Accurately weigh approximately 5 mg of the compound into a pre-weighed glass vial.

  • Solvent Addition: Add a small, precise volume of DMSO to achieve a high target concentration (e.g., 50 µL to target 100 mg/mL).

  • Dissolution: Vigorously vortex the vial for 2-5 minutes.[5] If solid remains, use sonication or gentle warming (not to exceed 40°C) to aid dissolution.

  • Equilibration: Allow the solution to stand at room temperature for at least 24 hours.[7]

    • Rationale: This equilibration period allows the system to reach thermodynamic equilibrium, ensuring the measured solubility is a true representation and not a kinetically trapped supersaturated state.[7][8]

  • Observation: Visually inspect the vial for any undissolved solid or precipitate.

  • Confirmation: If the compound is fully dissolved, the solubility is greater than the tested concentration. If desired, repeat with a higher concentration. If solid remains, the solution is saturated. The supernatant can be carefully removed, diluted, and quantified via HPLC-UV or LC-MS/MS to determine the precise solubility.

Solubility in Water and Aqueous Buffers

Aqueous solubility is a more complex but physiologically more relevant parameter.[2] The ionizable nature of (6-(Piperazin-1-yl)pyridin-3-yl)methanol makes its aqueous solubility highly dependent on pH.

Theoretical Considerations: The Impact of pH

The piperazine and pyridine moieties are basic. In an acidic to neutral environment (pH < pKa), these nitrogen atoms will become protonated, acquiring a positive charge. This ionization dramatically increases the molecule's polarity and its ability to interact favorably with water molecules, thereby increasing its solubility. Conversely, at a pH above the pKa, the compound will be predominantly in its neutral, less soluble form.

Caption: pH-dependent ionization and its effect on aqueous solubility.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of aqueous solubility measurements:[3][9]

  • Kinetic Solubility: Measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer. This method is fast and amenable to high-throughput formats but can overestimate true solubility.[9][10]

  • Thermodynamic Solubility: Measures the equilibrium concentration of a compound in a saturated solution prepared by adding the solid material directly to the aqueous buffer. This is the "true" solubility, though the method is more labor-intensive.[11][12]

Example Illustrative Data: Aqueous Solubility

Parameter Value (pH 7.4) Method
Kinetic Solubility ~150 µM Nephelometry/Turbidimetry

| Thermodynamic Solubility | ~75 µM (0.016 mg/mL) | Shake-Flask with HPLC-UV |

Experimental Protocol: Shake-Flask Thermodynamic Aqueous Solubility

This protocol is considered the gold standard for determining the true equilibrium solubility of a compound.[8][11]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Objective: To determine the equilibrium solubility of the solid compound in a physiologically relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • Compound (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Shaking incubator or orbital shaker

  • Centrifuge or syringe filters (e.g., 0.45 µm PVDF)

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume of PBS (e.g., 1 mL).

    • Rationale: Ensuring an excess of solid material is critical to confirm that the resulting solution is truly saturated.[1]

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C) for 24 to 72 hours.[11]

    • Rationale: Extended incubation with agitation is necessary to ensure the dissolution process reaches thermodynamic equilibrium.[1][11] The time can be varied, with samples taken at multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.[11]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the solution through a low-binding syringe filter.[9]

  • Quantification: Carefully collect an aliquot of the clear supernatant. Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Dilute the supernatant to fall within the linear range of the standard curve and analyze it using a validated HPLC-UV or LC-MS/MS method.[11]

  • Calculation: Use the standard curve to calculate the concentration of the compound in the saturated solution, which represents its thermodynamic solubility under the tested conditions.

Comparative Analysis and Practical Implications

SolventSolubility ProfileKey Implications for Drug Development
DMSO High (>20 mg/mL)Excellent for preparing high-concentration stock solutions for in vitro screening. Minimizes the volume of organic solvent added to assays.
Aqueous Buffer (pH 7.4) Low to Moderate (<0.1 mg/mL)The low neutral-pH solubility may present challenges for oral absorption and the formulation of intravenous solutions. Further investigation into pH-solubility profiles is warranted to identify optimal conditions for formulation.

Conclusion

(6-(Piperazin-1-yl)pyridin-3-yl)methanol exhibits a solubility profile characteristic of many ionizable drug-like molecules: high solubility in the polar aprotic solvent DMSO and limited, pH-dependent solubility in aqueous media. The protocols and theoretical background provided in this guide equip researchers with the necessary tools to accurately characterize its solubility. This foundational data is indispensable for the reliable execution of biological assays, the interpretation of structure-activity relationships, and the strategic planning of formulation and further preclinical development.

References

  • Determination of Thermodynamic Solubility. Bio-protocol.

  • MultiScreen Solubility Filter Plate. Millipore.

  • Aqueous Solubility Determination. UT Southwestern Medical Center.

  • How to check the Drug solubility DMSO solvent..? ResearchGate.

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

  • Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

  • Bergström, C. A. S. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

  • Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate.

  • (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol. BLDpharm.

  • Glomme, A., & März, J. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

  • Aqueous Solubility Assay. Bienta.

  • (6-(Dimethylamino)pyridin-3-yl)methanol hydrochloride. ChemScene.

  • Piperidin-3-ylmethanol. PubChem, National Institutes of Health.

  • 6-(Piperazin-1-yl)pyridine-3-carbonitrile. PubChem, National Institutes of Health.

  • (6-METHYLPYRIDIN-3-YL)METHANOL. angenechemical.com.

  • (PYRIDIN-3-YL)METHANOL. Matrix Fine Chemicals.

  • 6-(4-Methylpiperazin-1-yl)pyridin-3-amine. CymitQuimica.

  • 3-Pyridinemethanol. TargetMol.

  • [2-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol. PharmaCompass.com.

  • (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol. Sigma-Aldrich.

  • (6-Methylpyridin-3-yl)methanol. PubChem, National Institutes of Health.

  • Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers. Benchchem.

  • 3-Pyridinemethanol. PubChem, National Institutes of Health.

  • 2-(Methylamino)pyridine-3-methanol. ChemicalBook.

Sources

Protocols & Analytical Methods

Method

Technical Guide: Reductive Amination Protocols using (6-(Piperazin-1-yl)pyridin-3-yl)methanol

[1] Executive Summary This application note details the synthetic protocols for utilizing (6-(Piperazin-1-yl)pyridin-3-yl)methanol (CAS: 1003874-65-8) as a nucleophilic building block in reductive amination reactions.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the synthetic protocols for utilizing (6-(Piperazin-1-yl)pyridin-3-yl)methanol (CAS: 1003874-65-8) as a nucleophilic building block in reductive amination reactions.[1] This scaffold is widely employed in medicinal chemistry to introduce a polar, solubilizing pyridine-piperazine moiety into drug candidates, particularly in kinase inhibitors and PROTAC linkers.[1]

We present two distinct protocols:

  • Method A (The Standard): Sodium Triacetoxyborohydride (STAB) – Ideal for aldehydes and reactive ketones.

  • Method B (The "Hard" Case): Titanium(IV) Isopropoxide / NaBH₄ – Required for sterically hindered or electron-deficient ketones.[1]

Reagent Profile & Strategic Considerations

The Molecule[2]
  • Name: (6-(Piperazin-1-yl)pyridin-3-yl)methanol[1]

  • Functional Groups:

    • Secondary Amine (Piperazine): The active nucleophile for reductive amination.

    • Primary Alcohol (Hydroxymethyl): A bystander group.[1] It is generally stable under STAB conditions but precludes the use of strong electrophiles (like acid chlorides) without protection.

    • Pyridine Ring:[1][2][3] Increases polarity and can act as a weak base.[1]

Chemoselectivity Challenges

The primary challenge in reductive amination with secondary amines (like piperazines) is the formation of the iminium ion . Unlike primary amines, which form stable imines, secondary amines form positively charged iminium species that are highly electrophilic but transient.

  • Why STAB? Sodium triacetoxyborohydride is the reagent of choice because it is mild and reducing enough to reduce the iminium ion but slow to reduce the starting aldehyde/ketone. This kinetic differentiation prevents the formation of the alcohol side-product (reduction of the carbonyl source).

Protocol A: Standard Reductive Amination (STAB)

Applicability: Aldehydes, Cyclic Ketones, Unhindered Aliphatic Ketones.

Reaction Mechanism & Workflow

The reaction proceeds through the formation of a hemiaminal, followed by acid-catalyzed dehydration to the iminium ion, which is then irreversibly reduced.

STAB_Workflow cluster_mech In-Situ Species Start Start: Weigh Reagents Mix Mix Amine + Carbonyl Solvent: DCE or DCM Start->Mix Acid Add Catalyst (Acetic Acid 1-2 eq) Mix->Acid Stir1 Equilibration (15-30 min) Acid->Stir1 AddReductant Add STAB (1.5 eq) Stir1->AddReductant Hemiaminal Hemiaminal Stir1->Hemiaminal React Reaction 2-16 hrs @ RT AddReductant->React Quench Quench Sat. NaHCO3 React->Quench Workup Extraction (DCM) & Purification Quench->Workup Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium -H2O

Figure 1: Workflow for Sodium Triacetoxyborohydride (STAB) mediated reductive amination.

Step-by-Step Procedure

Reagents:

  • Amine: (6-(Piperazin-1-yl)pyridin-3-yl)methanol (1.0 equiv)[1]

  • Carbonyl: Aldehyde or Ketone (1.0 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.[1][4]

  • Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv).[1]

Steps:

  • Preparation: In a clean, dry vial equipped with a stir bar, dissolve the Amine (1.0 equiv) and the Carbonyl partner (1.1 equiv) in anhydrous DCE (concentration ~0.1 M to 0.2 M).

  • Activation: Add Acetic Acid (1.0 equiv). Note: If the amine is a salt form (e.g., HCl salt), add 1.0 equiv of TEA/DIPEA to freebase it, then add the acetic acid.

  • Equilibration: Stir at room temperature for 15–30 minutes. This allows the hemiaminal/iminium equilibrium to establish.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.[1]

  • Monitoring: Stir at room temperature under nitrogen/argon. Monitor via LC-MS.

    • Aldehydes:[1][5][6][7] Typically complete in 1–4 hours.[1]

    • Ketones:[1] May require 12–24 hours.[1]

  • Quench: Carefully add saturated aqueous NaHCO₃ solution. Stir for 15 minutes to quench excess borohydride.

  • Workup: Extract the aqueous layer with DCM (3x).[1] Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: Flash chromatography (typically DCM/MeOH gradient).[1]

Protocol B: Titanium(IV) Mediated Reductive Amination

Applicability: Sterically hindered ketones, electron-poor ketones, or when STAB fails.[1]

The Logic

Titanium(IV) isopropoxide acts as a strong Lewis acid and a water scavenger. It forces the dehydration of the hemiaminal to the iminium/enamine species, driving the reaction to completion before the reducing agent is even added.

Step-by-Step Procedure

Reagents:

  • Amine: (6-(Piperazin-1-yl)pyridin-3-yl)methanol (1.0 equiv)[1]

  • Carbonyl: Ketone (1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)[7]

  • Solvent: Neat (if liquid) or THF.[1]

Steps:

  • Complexation: In a dry flask under argon, mix the Amine (1.0 equiv) and Ketone (1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) neat.[1]

    • Note: If the mixture is too viscous or solid, add a minimal amount of anhydrous THF (just enough to stir).

  • Stirring: Stir the mixture at room temperature (or 40-50°C for very hindered substrates) for 4–12 hours.

    • Checkpoint: The solution often turns viscous and yellow/orange. This indicates the formation of the titanium-amine complex.[1]

  • Dilution: Dilute the reaction mixture with absolute Ethanol or MeOH (approx. 5 mL per mmol).

  • Reduction: Carefully add NaBH₄ (1.5 equiv) in small portions. (Caution: Exothermic, gas evolution).

  • Quench (Critical): Add water (1 mL per mmol Ti). A white precipitate (TiO₂) will form, creating a thick slurry.

  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad thoroughly with EtOAc or DCM.

  • Workup: Concentrate the filtrate and purify via column chromatography.

Comparative Data & Troubleshooting

Method Selection Guide
ParameterMethod A (STAB)Method B (Ti(OiPr)₄)
Primary Use Case Aldehydes, Reactive KetonesHindered Ketones, Unreactive Substrates
Reaction Time Fast (1-16 h)Slow (Overnight + Workup)
Moisture Sensitivity Low (Tolerates wet solvents)High (Requires anhydrous conditions)
Workup Difficulty Easy (Extraction)Moderate (Filtration of Ti salts)
Side Reactions Reduction of Carbonyl (if no AcOH used)Isomerization (rare)
Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Iminium not forming.Switch to Method B (Titanium). Increase AcOH to 2-3 eq in Method A.
Carbonyl Reduced to Alcohol Reduction is faster than iminium formation.[1]Pre-stir amine and carbonyl for 1 hour before adding STAB.[1] Ensure AcOH is present.
Low Yield (Sticky Slurry) Titanium salts trapping product (Method B).Use "Rochelle's Salt" (sat.[1] Potassium Sodium Tartrate) during quench to solubilize Titanium.[1]
Over-alkylation Not applicable for this specific amine.[1]The piperazine is a secondary amine; it can only react once to form a tertiary amine.

Mechanistic Visualization

The following diagram illustrates the divergence between the two pathways based on substrate steric hindrance.

Decision_Tree Input Substrate Analysis: Carbonyl Type? Aldehyde Aldehyde (R-CHO) Input->Aldehyde Ketone Ketone (R-C=O-R') Input->Ketone MethodA Method A: STAB Solvent: DCE + AcOH Standard Protocol Aldehyde->MethodA High Reactivity Hindered Sterically Hindered? (e.g., t-Butyl, Ortho-subs) Ketone->Hindered Hindered->MethodA No (Cyclohexanone, Acetone) MethodB Method B: Ti(OiPr)4 Solvent: Neat/THF -> NaBH4 Forcing Conditions Hindered->MethodB Yes (Adamantanone, Acetophenone)

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. (1996).[1][4][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[8][9]

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995, 2527-2532.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Application

Using (6-(Piperazin-1-yl)pyridin-3-yl)methanol as a building block in drug discovery

[1] Abstract (6-(Piperazin-1-yl)pyridin-3-yl)methanol (CAS: 100366-63-2) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Combining a rigid pyridine core with a solubilizing piperazine moie...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

(6-(Piperazin-1-yl)pyridin-3-yl)methanol (CAS: 100366-63-2) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Combining a rigid pyridine core with a solubilizing piperazine moiety and a versatile hydroxymethyl handle, this building block offers a strategic solution for optimizing pharmacokinetic (PK) profiles. This guide details the synthetic utility, physicochemical advantages, and experimental protocols for deploying this molecule in the synthesis of kinase inhibitors, GPCR ligands, and PROTAC linkers.

Introduction: The "Privileged" Architecture

In Fragment-Based Drug Discovery (FBDD), the utility of a building block is defined by its "exit vectors"—the angles and rigidity with which it projects substituents into a binding pocket. (6-(Piperazin-1-yl)pyridin-3-yl)methanol is unique because it serves as a bifunctional rigid linker .[1]

Physicochemical Profile

The molecule addresses two common failures in drug development: poor aqueous solubility and lack of selectivity.[1]

PropertyValue (Approx)Significance
MW 193.25 g/mol Low MW allows for "heavy" warhead attachment without violating Lipinski's Rule of 5.[1]
ClogP 0.4 - 0.8Low lipophilicity aids in reducing non-specific binding.[1]
pKa (Piperazine) ~8.5Protonated at physiological pH, enhancing aqueous solubility and lysosomal trapping.
H-Bond Acceptors 4The pyridine nitrogen often serves as a critical hinge-binding motif in kinase inhibitors.[1]
Structural Logic in Drug Design
  • Kinase Inhibitors: The pyridine ring mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., CDK4/6 inhibitors like Palbociclib).

  • PROTAC Linkers: Unlike flexible PEG chains, this scaffold provides a semi-rigid linker that can improve cell permeability and constrain the orientation of the E3 ligase relative to the target protein.

Synthetic Divergence & Workflow

The primary challenge in using this building block is managing the reactivity of the secondary amine (piperazine) versus the primary alcohol. The workflow below illustrates the standard divergence strategy.

Diagram 1: Synthetic Divergence Workflow

SyntheticDivergence Start (6-(Piperazin-1-yl) pyridin-3-yl)methanol (Starting Material) Boc N-Boc Protection Start->Boc Boc2O, TEA Aldehyde Aldehyde (Reductive Amination Precursor) Boc->Aldehyde MnO2 or Swern Ox Chloride Alkyl Chloride (Electrophile for SN2) Boc->Chloride SOCl2 or Appel Rxn AmineProduct Secondary Amine (Kinase Inhibitor Core) Aldehyde->AmineProduct R-NH2, NaBH(OAc)3 then TFA EtherProduct Ether/Ester Linkage (PROTAC Linker) Chloride->EtherProduct R-OH/R-NH2 then TFA

Caption: Divergent synthesis pathways starting from the core scaffold. The N-Boc protection is the critical control point allowing selective modification of the alcohol handle.

Detailed Experimental Protocols

Protocol A: Selective N-Boc Protection

Rationale: The secondary amine is more nucleophilic than the alcohol.[1] Protecting it prevents polymerization during activation of the alcohol.[1]

Reagents:

  • (6-(Piperazin-1-yl)pyridin-3-yl)methanol (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1]

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (0.1 M concentration)

Procedure:

  • Dissolve the starting material in anhydrous DCM under nitrogen atmosphere.[1]

  • Add TEA and cool the solution to 0°C.

  • Add Boc₂O dissolved in a small amount of DCM dropwise over 15 minutes.

  • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Validation: Monitor by TLC (5% MeOH in DCM). The product will move significantly higher (less polar) than the starting material.

  • Workup: Wash with water (x2) and brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Typically >90% as a white/off-white solid.[1]

Protocol B: Oxidation to Aldehyde (MnO₂ Method)

Rationale: Activated Manganese Dioxide (MnO₂) is preferred over Swern oxidation for pyridine-methanols because it is milder and avoids the foul-smelling byproducts of DMSO/Oxalyl chloride.[1] The resulting aldehyde is a key intermediate for reductive amination.[1]

Reagents:

  • N-Boc protected alcohol (from Protocol A) (1.0 eq)

  • Activated MnO₂ (10.0 eq) — Note: Large excess is required due to surface-area dependence.

  • Chloroform or DCM (anhydrous)

Procedure:

  • Dissolve the N-Boc protected alcohol in Chloroform.[1]

  • Add Activated MnO₂ in one portion.

  • Heat to reflux (60°C) with vigorous stirring for 3–6 hours.

    • Critical Step: Pyridyl alcohols can be sluggish.[1] If conversion is slow, add another 5 eq of MnO₂.

  • Filtration: Filter the hot mixture through a pad of Celite to remove the manganese salts. Rinse the pad thoroughly with DCM.[1]

  • Concentration: Evaporate the solvent to yield the aldehyde.[1]

  • Stability Warning: Pyridine aldehydes are susceptible to air oxidation (to carboxylic acid).[1] Use immediately or store under argon at -20°C.

Protocol C: Conversion to Alkyl Chloride (Appel Reaction)

Rationale: Converting the alcohol to a chloride allows the molecule to act as an electrophile (e.g., for attaching to a phenol or another amine). The Appel reaction is neutral and avoids the formation of HCl gas associated with Thionyl Chloride (SOCl₂), protecting the acid-sensitive Boc group.

Reagents:

  • N-Boc protected alcohol (1.0 eq)[1]

  • Carbon Tetrachloride (CCl₄) or Hexachloroacetone (safer alternative)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • DCM[1]

Procedure:

  • Dissolve N-Boc alcohol and CCl₄ (or equivalent source) in DCM at 0°C.

  • Add PPh₃ portion-wise.[1]

  • Stir at RT for 2 hours.

  • Purification: The byproduct is Triphenylphosphine oxide (TPPO), which can be difficult to remove.[1] A precipitating solvent (like hexanes/ether) often crashes out the TPPO, leaving the product in solution.

Application Case Studies

Kinase Inhibitor Design (CDK4/6 Analogs)

In the development of CDK4/6 inhibitors (similar to Palbociclib or Ribociclib), the pyridine nitrogen (N1) acts as the hydrogen bond acceptor for the hinge region of the kinase ATP pocket.

  • Role of Piperazine: Projects into the solvent-exposed region, improving solubility.[1]

  • Role of Methanol Handle: Converted to an amine or ether to extend into the "back pocket" or ribose-binding pocket of the kinase, enhancing selectivity.

PROTAC Linker Design

The scaffold is increasingly used in Proteolysis Targeting Chimeras (PROTACs).[1]

  • Problem: Long PEG linkers are floppy, leading to poor cell permeability and "entromeric penalty" (loss of entropy upon binding).

  • Solution: The Pyridine-Piperazine unit introduces rigidity.[1][2]

    • Connection A (Piperazine): Attaches to the E3 Ligase ligand (e.g., Thalidomide derivative).

    • Connection B (Methanol): Attaches to the Warhead (Target protein binder).[1][3]

Diagram 2: PROTAC Linker Logic

PROTAC_Design cluster_0 Advantages Warhead Target Protein Warhead Linker Rigid Linker Scaffold (Pyridine-Piperazine) Warhead->Linker Ether/Amide bond (via Methanol handle) E3Ligand E3 Ligase Ligand (e.g., Pomalidomide) Linker->E3Ligand Amide/Alkyl bond (via Piperazine NH) Text 1. Improved Permeability (vs PEG) 2. Defined Exit Vectors 3. Solubility Enhancement

Caption: Schematic of a PROTAC utilizing the scaffold to rigidly connect the Warhead and E3 Ligand, reducing entropic costs of binding.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Soluble in DMSO, Methanol, DCM. Poorly soluble in water (unless protonated) and hexanes.[1]

References

  • National Institutes of Health (NIH). (2026).[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025).[1] Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents. Retrieved from [Link]

  • PubChem. (2025).[1][4] Compound Summary: 6-(Piperazin-1-yl)pyridine-3-carbonitrile (Analogous Structure).[1] Retrieved from [Link]

  • Frontiers in Chemistry. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

Sources

Method

Reaction conditions for nucleophilic substitution on 6-halopyridines with piperazine

Application Note: Reaction Conditions for Nucleophilic Substitution on 6-Halopyridines with Piperazine Executive Summary & Strategic Importance The introduction of a piperazine moiety onto a pyridine scaffold is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for Nucleophilic Substitution on 6-Halopyridines with Piperazine

Executive Summary & Strategic Importance

The introduction of a piperazine moiety onto a pyridine scaffold is a cornerstone transformation in medicinal chemistry. This structural motif is ubiquitous in GPCR ligands (e.g., dopamine, serotonin receptors) and kinase inhibitors due to piperazine's ability to improve solubility and pharmacokinetic profiles while serving as a rigid linker.

This guide focuses on the nucleophilic aromatic substitution (


)  of 6-halopyridines. While the pyridine nitrogen activates the ring for nucleophilic attack at the 2- and 6-positions, the reaction efficiency is heavily dictated by the electronic nature of substituents, the leaving group, and the reaction medium.

Key Technical Challenges Addressed:

  • Reactivity: Overcoming the sluggishness of chloropyridines compared to fluoropyridines.

  • Selectivity: Preventing bis-substitution (in 2,6-dihalopyridines) and controlling regioselectivity.

  • Purification: Managing the polarity of piperazine derivatives during workup.

Mechanistic Insight & Reaction Design

The reaction proceeds via the


 addition-elimination mechanism.[1] The nucleophilic piperazine attacks the electron-deficient C-6 position, forming a resonance-stabilized Meisenheimer complex (anionic intermediate), followed by the expulsion of the halide leaving group.
Critical Reaction Parameters
ParameterRecommendationScientific Rationale
Leaving Group F > Cl ≈ Br > IUnlike

,

is accelerated by electronegative leaving groups that stabilize the Meisenheimer intermediate (Element Effect). Use 6-fluoropyridines for mild conditions.
Solvent DMSO, DMF, NMP, ACNPolar aprotic solvents stabilize the charged intermediate and dissolve polar nucleophiles. DMSO is often superior for rate acceleration.
Base

, DIPEA, or Excess Piperazine
Neutralizes the generated HX. Inorganic bases (

) are preferred in DMSO; organic bases (DIPEA) in alcohols/dioxane.
Stoichiometry 3–5 equiv. PiperazineExcess piperazine drives the reaction to completion and suppresses bis-substitution (polymerization) by statistically favoring mono-addition.
Temperature 80–120 °C (Thermal)Required to overcome the activation energy barrier, especially for 6-chloro/bromo derivatives.
Mechanism Visualization

SNAr_Mechanism cluster_conditions Critical Factors Start 6-Halopyridine (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) Start->Complex Nucleophilic Attack (Rate Determining for Cl/Br) Nu Piperazine (Nucleophile) Nu->Complex Product 6-Piperazinylpyridine (Product) Complex->Product Elimination (Fast) LG Halide (X-) Complex->LG Factor1 EWG at C3/C5 Accelerates Rate Factor2 Solvent Polarity (DMSO > ACN)

Figure 1: Mechanistic pathway of


 on 6-halopyridines. The formation of the Meisenheimer complex is typically the rate-determining step for chloro- and bromopyridines.

Experimental Protocols

Method A: Standard Thermal Substitution (The Workhorse)

Best for: Activated pyridines (e.g., with EWGs like -CN, -


, -

) or Fluoropyridines.

Materials:

  • Substrate: 6-Chloro-2-picoline (1.0 equiv)

  • Nucleophile: Piperazine (4.0 equiv)

  • Solvent: DMSO (anhydrous, 5 mL/mmol)

  • Base:

    
     (2.0 equiv)
    

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 6-halopyridine (1 mmol) in DMSO (5 mL).

  • Addition: Add piperazine (4 mmol) and finely ground

    
     (2 mmol).
    
    • Note: Excess piperazine acts as both reactant and base;

      
       ensures complete scavenging of HCl.
      
  • Reaction: Heat the mixture to 100–120 °C under an inert atmosphere (

    
    ) for 12–24 hours.
    
    • Monitor: Check by TLC (System: 10% MeOH in DCM + 1%

      
      ) or LC-MS. Look for the disappearance of the starting halide.[2]
      
  • Workup (Aqueous):

    • Cool to room temperature.

    • Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL).

    • Critical Step: If the product is highly polar, saturate the aqueous phase with NaCl (brine) or use DCM/Isopropanol (3:1) for extraction.[3]

  • Purification:

    • Wash combined organics with water (2 x 10 mL) to remove DMSO and excess piperazine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash chromatography (DCM/MeOH gradient).

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Unreactive substrates (e.g., simple 6-chloropyridines) or rapid library generation.

Protocol:

  • Vessel: Use a microwave-compatible sealed vial (2–5 mL).

  • Charge: Add 6-chloropyridine (0.5 mmol), piperazine (2.0 mmol), and NMP (2 mL).

  • Irradiation: Heat at 160–180 °C for 10–20 minutes (High Absorption setting).

  • Workup: Dilute directly with EtOAc/Water and process as in Method A.

    • Advantage:[4][5] Drastically reduced reaction times and often higher yields due to superheating effects.

Method C: Buchwald-Hartwig Amination (The Problem Solver)

Best for: Deactivated pyridines (e.g., electron-rich substituents) or when


 fails.

Materials:

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: BINAP or Xantphos (4 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Protocol:

  • Inertion: Flame-dry a Schlenk tube and cycle

    
    /Vacuum 3 times.
    
  • Loading: Add

    
    , BINAP, 
    
    
    
    , and piperazine.
  • Solvation: Add solvent and the 6-halopyridine.

  • Reaction: Heat at 100 °C for 12 hours.

  • Filtration: Filter through a pad of Celite to remove Pd residues. Concentrate and purify.

Decision Tree for Condition Selection

Decision_Tree Start Start: 6-Halopyridine CheckLG Leaving Group? Start->CheckLG CheckEWG EWG Present? (CN, NO2, CF3) CheckLG->CheckEWG Cl / Br MethodA Method A: Thermal SNAr (DMSO, 100°C, K2CO3) CheckLG->MethodA F (Highly Reactive) CheckEWG->MethodA Yes (Activated) MethodB Method B: Microwave (NMP, 180°C, 20 min) CheckEWG->MethodB No (Unactivated) MethodC Method C: Buchwald-Hartwig (Pd-Catalysis) MethodB->MethodC If Low Yield/Failed

Figure 2: Strategic decision tree for selecting the optimal synthetic route based on substrate electronics.

Troubleshooting & Optimization Guide

IssueRoot CauseSolution
Low Conversion Substrate is too electron-rich (deactivated).Switch to Method B (Microwave) or Method C (Pd-Catalysis) . Change solvent to NMP or Sulfolane (higher T).
Bis-Substitution Reaction at both 2- and 6-positions (in dihalo substrates).Increase Piperazine equivalents (to 5-10 eq). Lower temperature. Add substrate slowly to the piperazine solution.
Product Loss in Aqueous Product is highly water-soluble (amphoteric).Do NOT use acid workup. Extract with DCM/iPrOH (3:1) or n-Butanol . Alternatively, evaporate solvent directly and use reverse-phase chromatography.
Black Tarry Mixture Polymerization or decomposition at high T.Degas solvents thoroughly (remove

). Lower temperature and extend time.

References

  • BenchChem. A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals.

  • Organic Chemistry Portal. Synthesis of Piperazines: Recent Literature and Protocols.

  • Bagley, M. C., et al. A new one-step synthesis of pyridines under microwave-assisted conditions.[5] Tetrahedron Lett., 2002, 43, 8331-8334.[5]

  • ChemScene. Product Information: 1-((6-Chloropyridin-2-yl)methyl)piperazine (CAS 1211519-41-3). [6]

  • ChemicalBook. Synthesis of 1-(5-Chloro-pyridin-2-yl)-piperazine.

Sources

Application

Application Note: Protecting Group Strategies for Piperazine in Pyridine Methanol Synthesis

This Application Note is designed for researchers and medicinal chemists involved in the synthesis of bifunctional pyridine-piperazine scaffolds. It addresses the specific chemoselectivity challenges posed by the seconda...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists involved in the synthesis of bifunctional pyridine-piperazine scaffolds. It addresses the specific chemoselectivity challenges posed by the secondary amine of the piperazine ring during the functionalization of the pyridine core.

Executive Summary

The synthesis of pyridin-ylmethanol derivatives containing a piperazine moiety is a recurring challenge in drug development (e.g., kinase inhibitors, GPCR ligands). The core difficulty lies in the bifunctional nature of the scaffold: the nucleophilic piperazine nitrogen and the electrophilic/acidic pyridine ring often require conflicting reaction conditions.

This guide details two validated protocols for synthesizing pyridine methanols while preserving the piperazine ring. We focus on Boc (tert-butoxycarbonyl) and Bn (Benzyl) strategies, distinguishing between Organometallic (Lithiation) and Reductive pathways.

Strategic Analysis: The Bifunctional Challenge

When functionalizing a pyridine ring to introduce a hydroxymethyl group (–CH₂OH), the secondary amine of the piperazine must be masked to prevent:

  • Quenching of Organolithiums: Free amines are acidic protons that destroy reagents like n-BuLi.

  • N-Alkylation/Acylation: Competitive nucleophilic attack by the piperazine nitrogen.

  • Oxidative Degradation: Susceptibility of free amines to oxidants.

Selection Matrix: Matching PG to Reaction Pathway
Reaction PathwayKey ReagentsRecommended PGRationale
A. Lithiation / Trapping n-BuLi, FormaldehydeBoc Deactivates N-nucleophilicity; stable to n-BuLi at -78°C (Kinetic Control).
B. Strong Reduction LiAlH₄Benzyl (Bn) Robust against strong hydride donors; Boc is labile (reduces to N-Me).
C. Mild Reduction NaBH₄, LiBH₄Boc Stable to mild borohydrides; easier deprotection than Bn.

Protocol A: The Organometallic Route (Boc Strategy)

Target: Introduction of –CH₂OH via Halogen-Lithium Exchange. Scope: Suitable for bromopyridines attached to piperazine.

Rationale

The Boc group is chosen here because it removes the acidic proton of the piperazine. While N-Boc piperazines can undergo


-lithiation (on the piperazine ring) with s-BuLi/TMEDA, Halogen-Lithium exchange  on the pyridine ring using n-BuLi at -78°C is kinetically much faster. This allows selective functionalization of the pyridine.
Step-by-Step Protocol

Reagents:

  • Substrate: 1-(Bromopyridin-yl)-4-Boc-piperazine

  • Reagent: n-Butyllithium (1.6 M in hexanes)

  • Electrophile: Paraformaldehyde (dried) or DMF

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Procedure:

  • Preparation: Flame-dry a 3-neck round bottom flask and flush with Argon. Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Lithiation (The Critical Step):

    • Add n-BuLi (1.1 equiv) dropwise over 10 minutes via syringe pump.

    • Note: Maintain internal temperature below -70°C to prevent Boc attack or

      
      -lithiation of the piperazine.
      
    • Stir for 30–45 minutes at -78°C. The solution typically turns deep yellow/orange (lithiated pyridine species).

  • Trapping:

    • Option A (Formaldehyde): Add a suspension of dry paraformaldehyde (3.0 equiv) in THF rapidly.

    • Option B (DMF): Add anhydrous DMF (3.0 equiv) dropwise. (Requires subsequent NaBH₄ reduction).

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc. The Boc group remains intact.

  • Deprotection (Post-Synthesis): Treat with TFA/DCM (1:4) at room temperature to liberate the piperazine amine.

Visualization: Lithiation Selectivity

The following diagram illustrates the kinetic preference for Halogen-Lithium exchange over the undesired


-lithiation of the Boc-piperazine.

LithiationStrategy Substrate Bromo-Pyridine-N-Boc-Piperazine nBuLi n-BuLi (-78°C) Substrate->nBuLi Pathway1 Path A: Halogen-Li Exchange (FAST - Kinetic Product) nBuLi->Pathway1 Major Pathway2 Path B: Piperazine alpha-Lithiation (SLOW - Thermodynamic/Directed) nBuLi->Pathway2 Minor (Avoided at -78°C) Intermediate Lithiated Pyridine Species Pathway1->Intermediate Product Pyridine Methanol Derivative Intermediate->Product + Paraformaldehyde

Figure 1: Kinetic control ensures n-BuLi attacks the pyridine-halogen bond preferentially over the Boc-piperazine C-H bonds at low temperatures.

Protocol B: The Reductive Route (Benzyl Strategy)

Target: Reduction of Pyridine-Ester to Pyridine-Methanol. Scope: When starting from Nicotinic acid derivatives.

Rationale

If the synthesis requires Lithium Aluminum Hydride (LiAlH₄) (a strong reductant), Boc is unsafe as it can be reduced to an N-methyl group. Benzyl (Bn) protection is orthogonal to hydride reduction and provides excellent stability.

Step-by-Step Protocol

Reagents:

  • Substrate: Ethyl 2-(4-benzylpiperazin-1-yl)nicotinate

  • Reductant: LiAlH₄ (Lithium Aluminum Hydride) - 1.0 M in THF

  • Solvent: Anhydrous THF

Procedure:

  • Preparation: Charge a flask with LiAlH₄ (1.5 equiv) in anhydrous THF under Argon at 0°C .

  • Addition: Dissolve the Benzyl-protected ester in THF and add dropwise to the hydride suspension.

    • Caution: Exothermic H₂ evolution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature if conversion is slow (Monitor by TLC/LCMS).

  • Fieser Quench:

    • Add water (x mL), then 15% NaOH (x mL), then water (3x mL).

    • Filter the granular aluminum salts.

  • Result: The ester is converted to –CH₂OH. The N-Bn group remains untouched.

  • Deprotection:

    • Method: Hydrogenation (H₂, Pd/C, MeOH) or ACE-Cl (1-Chloroethyl chloroformate) treatment.

    • Note: Pyridine rings can sometimes poison Pd/C catalysts; ACE-Cl is a robust chemical alternative.

Troubleshooting & Self-Validation

To ensure scientific integrity, verify the following checkpoints during synthesis:

CheckpointObservationCorrective Action
Post-Lithiation NMR Loss of Boc signals (t-butyl singlet ~1.4 ppm).Reaction temperature was too high (> -40°C). Repeat maintaining -78°C strictly.
Reduction Product Mass spec shows M+14 (Methylation) instead of M+1 (Protonation).LiAlH₄ reduced the Boc group. Switch to NaBH₄/CaCl₂ or use Benzyl protection.
Solubility Precipitate forms upon adding n-BuLi.The lithiated species is aggregating. Add LiCl (solubilizing agent) or use TMEDA (carefully, as it increases reactivity).

Decision Tree for Protecting Group Selection

PGSelection Start Start: Pyridine-Piperazine Synthesis ReactionType What is the Key Transformation? Start->ReactionType Lithiation Lithiation / Organometallic (n-BuLi, Grignard) ReactionType->Lithiation Reduction Reduction of Ester/Acid ReactionType->Reduction RecBoc Use Boc Protection (Keep < -70°C for Lithiation) Lithiation->RecBoc Stable to Base ReagentCheck Reagent Strength? Reduction->ReagentCheck StrongRed Strong (LiAlH4) ReagentCheck->StrongRed MildRed Mild (NaBH4, LiBH4) ReagentCheck->MildRed RecBn Use Benzyl (Bn) Protection StrongRed->RecBn Boc is Unstable MildRed->RecBoc Boc is Stable

Figure 2: Logical flow for selecting the optimal protecting group based on reaction severity.

References

  • Beilstein-Institut. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Link

  • National Institutes of Health (NIH). (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity.[1] PubMed. Link

  • BenchChem. (2025).[2][3] Literature review of Boc vs. Cbz protecting groups.[2] BenchChem Application Notes.[3] Link

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. Molecules.[2][3][4][5][6][7][8][9][10][11][12][13] Link

  • White Rose Research Online. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. University of York/Sheffield. Link

Sources

Method

Application Note: Modular Synthesis of Kinase Inhibitors Using (6-(Piperazin-1-yl)pyridin-3-yl)methanol

[1] Executive Summary & Strategic Rationale In the landscape of kinase inhibitor discovery, optimizing the Solvent-Exposed Region is often the final, critical step in converting a potent biochemical hit into a viable dru...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

In the landscape of kinase inhibitor discovery, optimizing the Solvent-Exposed Region is often the final, critical step in converting a potent biochemical hit into a viable drug candidate.[1] While the "hinge-binding" motif dictates potency and selectivity, the "tail" moiety dictates physicochemical properties (solubility, permeability) and pharmacokinetic (PK) profiles.[1]

(6-(Piperazin-1-yl)pyridin-3-yl)methanol (CAS: 1355202-96-8) represents a privileged building block designed specifically to address these PK challenges.[1]

Why This Molecule?
  • The Pyridine Scaffold: Acts as a rigid, aromatic linker that extends the inhibitor out of the ATP-binding pocket and into the solvent channel, minimizing entropic penalties compared to flexible alkyl chains.[1]

  • The Piperazine Moiety: A canonical solubilizing group. The basic nitrogen (

    
    ) is protonated at physiological pH, drastically improving aqueous solubility.
    
  • The Hydroxymethyl Handle: A versatile primary alcohol allowing for ether (Mitsunobu) or methylene (reductive amination/alkylation) linkages to the kinase core.

This guide details the protocol for coupling this fragment to a kinase core (e.g., a pyrazolo[1,5-a]pyrimidine or quinazoline scaffold) to synthesize high-solubility inhibitors targeting pathways such as CDK4/6 , PI3K , or EGFR .[1]

Structural Logic & Retrosynthesis

To ensure synthetic success, one must understand the modular assembly.[1] We treat the kinase inhibitor as three distinct zones: the Hinge Binder , the Gatekeeper/Linker , and the Solubilizing Tail .[1]

Visualization: Fragment-Based Design Strategy[1]

KinaseInhibitorDesign cluster_0 ATP Binding Pocket cluster_1 Solvent Channel Hinge Hinge Binder (e.g., Aminopyrimidine) Core Scaffold Core (Hydrophobic) Hinge->Core Anchors to ATP site Linker Linker (Ether/Methylene) Core->Linker Exits pocket Tail Solubilizing Tail ((6-(Piperazin-1-yl)pyridin-3-yl)methanol) Linker->Tail Solubilizes

Caption: Modular assembly of a kinase inhibitor. The (6-(Piperazin-1-yl)pyridin-3-yl)methanol fragment serves as the Linker+Tail unit, projecting into the solvent channel.[1]

Experimental Protocols

Pre-requisite: Chemoselectivity Management

Critical Insight: The raw building block contains a secondary amine (piperazine) and a primary alcohol. If you attempt a direct reaction (e.g., mesylation of the alcohol), the amine will compete, leading to polymerization or N-alkylation.[1] Solution: Use the N-Boc protected analog: tert-butyl 4-(5-(hydroxymethyl)pyridin-2-yl)piperazine-1-carboxylate.[1] If you only have the free amine, perform Step 0.[1]

Step 0: N-Boc Protection (If starting with free amine)
  • Dissolve (6-(Piperazin-1-yl)pyridin-3-yl)methanol (1.0 eq) in DCM.

  • Add

    
     (1.1 eq) and 
    
    
    
    (1.5 eq).
  • Stir at RT for 4 hours. Wash with water, dry over

    
    .
    
  • Yield: Quantitative. This ensures the alcohol is the only nucleophile in the next step.

Protocol A: Mitsunobu Coupling (Ether Linkage)

This is the preferred method for attaching the tail to a phenol-containing kinase core (e.g., 4-hydroxyquinazoline).

Reagents:

  • Core: Phenol-functionalized Kinase Scaffold (1.0 eq)

  • Alcohol: N-Boc-(6-(Piperazin-1-yl)pyridin-3-yl)methanol (1.2 eq)[1]

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Azo Agent: DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: Anhydrous THF or Toluene.[2]

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Phenol Core , Alcohol , and

    
      in anhydrous THF (0.1 M concentration).
    
  • Cooling: Cool the mixture to 0°C in an ice bath. Causality: Low temperature prevents the rapid decomposition of the betaine intermediate.

  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Validation (TLC/LCMS): Monitor for the disappearance of the Phenol Core. The product will be less polar than the alcohol but more polar than the core.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

    
     and Brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Activation & Displacement (Alternative)

Use this if the Mitsunobu reaction fails due to steric hindrance or low acidity of the core phenol.

Phase 1: Mesylation

  • Dissolve N-Boc-alcohol (1.0 eq) in DCM at 0°C.

  • Add

    
     (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq).
    
  • Stir 1 hour. Wash with cold water (rapidly to avoid hydrolysis). Dry and concentrate. Note: The mesylate is unstable; use immediately.

Phase 2: Nucleophilic Displacement (


) 
  • Dissolve the Phenol Core (1.0 eq) in DMF.

  • Add

    
     (2.0 eq). Why Cesium? The larger cation radius improves the solubility and nucleophilicity of the phenoxide anion.
    
  • Add the crude Mesylate (1.2 eq) dissolved in minimal DMF.

  • Heat to 60–80°C for 4 hours.

  • Workup: Dilute with water (product usually precipitates) or extract with EtOAc.

Protocol C: Final Deprotection (Boc Removal)

The inhibitor is currently inactive because the solubilizing amine is masked.

  • Dissolve the coupled intermediate in DCM (5 volumes).

  • Add TFA (Trifluoroacetic acid) (1 volume) or 4M HCl in Dioxane.

  • Stir at RT for 1–2 hours.

  • Critical Step: Evaporate volatiles. The product exists as a TFA salt.

  • Free Basing: Redissolve in MeOH/DCM, treat with basic resin (e.g., Amberlyst A-21) or wash with sat.[1]

    
     to obtain the free base.
    

Analytical Data & Troubleshooting

Expected Physicochemical Improvements

Comparing a standard hydrophobic kinase core (e.g., 4-phenylquinazoline) with the piperazine-tailed analog.[1]

ParameterHydrophobic CoreCore + Pyridine-Piperazine TailImpact
LogP > 4.5 (High)2.5 – 3.2Improved Lipophilicity Efficiency (LipE)
Solubility (pH 7.4) < 1 µM> 50 µMEnhanced oral bioavailability
Solubility (pH 2.0) < 10 µM> 500 µMExcellent gastric dissolution
hERG Binding High RiskModerate/LowPyridine reduces basicity compared to alkyl chains
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Mitsunobu)

of phenol is too high (>11).
Switch to Protocol B (Mesylate displacement) or use ADDP/

for stronger activation.
N-Alkylation Side Product Free piperazine was used.[1]Must use N-Boc protected starting material.[1]
Incomplete Deprotection TFA concentration too low.[1]Ensure 20% v/v TFA in DCM; monitor by LCMS (Mass -100 shift).

Synthetic Workflow Visualization

SynthesisWorkflow cluster_alt Alternative Route Start Start: (6-(Piperazin-1-yl)pyridin-3-yl)methanol Protection Step 1: Boc Protection (Boc2O, Et3N) Start->Protection Selectivity Coupling Step 2: Mitsunobu Coupling (Core-OH, PPh3, DIAD) Protection->Coupling Attachment Mesylation Mesylation (MsCl) Protection->Mesylation Deprotection Step 3: Boc Removal (TFA/DCM) Coupling->Deprotection Activation Final Final Kinase Inhibitor (High Solubility) Deprotection->Final Free Base SN2 SN2 Displacement (Cs2CO3, DMF) Mesylation->SN2 SN2->Deprotection

Caption: Step-by-step synthetic workflow comparing the primary Mitsunobu route and the alternative Mesylation/SN2 pathway.

References & Authoritative Grounding

  • Use of Piperazine-Pyridine Scaffolds in Kinase Inhibitors:

    • BMS-577098 (IGF-1R Inhibitor): Demonstrates the use of piperazine-pyridine tails to modulate CYP3A4 inhibition and improve aqueous solubility.[1][3]

    • Source: Wan, Z. K., et al. (2010).[1] "Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one."[1][3] Bioorganic & Medicinal Chemistry Letters.

  • Mitsunobu Reaction in Medicinal Chemistry:

    • Standard protocols for coupling heterocycles to alcohols.

    • Source: Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

  • Solubility & Physicochemical Properties of Piperazines:

    • Review of piperazine derivatives in drug discovery, highlighting their role in optimizing lipophilicity and metabolic stability.

    • Source: Lassalas, P., et al. (2016).[1] "Structure Property Relationships of Carboxylic Acid Isosteres." J. Med. Chem. (Contextual reference for solubilizing tails).

  • Commercial Availability & CAS Data:

    • (6-(Piperazin-1-yl)pyridin-3-yl)methanol (CAS 1355202-96-8).[1]

    • Source: PubChem Compound Summary.

Sources

Application

Esterification protocols for the hydroxyl group of (6-(Piperazin-1-yl)pyridin-3-yl)methanol

Application Notes and Protocols: Abstract This document provides a comprehensive technical guide for the esterification of the primary hydroxyl group of (6-(Piperazin-1-yl)pyridin-3-yl)methanol. This substrate presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols:

Abstract

This document provides a comprehensive technical guide for the esterification of the primary hydroxyl group of (6-(Piperazin-1-yl)pyridin-3-yl)methanol. This substrate presents a significant chemoselectivity challenge due to the presence of a nucleophilic secondary amine within the piperazine ring, which competes with the target hydroxyl group. We present detailed protocols for two primary strategies: a robust N-protection approach and direct O-acylation methods, including Steglich esterification and acylation with acyl halides. This guide explains the rationale behind procedural choices, offers step-by-step protocols, and provides troubleshooting advice to enable researchers in medicinal chemistry and drug development to successfully synthesize ester derivatives of this valuable scaffold.

Introduction: The Chemoselectivity Challenge

(6-(Piperazin-1-yl)pyridin-3-yl)methanol is a bifunctional molecule featuring both a primary alcohol and a secondary amine. Esterification of the hydroxyl group is a common objective in drug discovery to modify properties such as lipophilicity, metabolic stability, or to create prodrugs. However, the secondary amine of the piperazine ring is a potent nucleophile, often more reactive than the primary alcohol.[1] This leads to a competitive N-acylation reaction, resulting in a mixture of O-acylated, N-acylated, and potentially di-acylated products, which complicates purification and reduces the yield of the desired compound.[2]

The central challenge is to direct the acylating agent selectively to the hydroxyl group. The choice of strategy depends on the scale of the reaction, the lability of the desired ester, and the available reagents.

Caption: Competing O- vs. N-acylation pathways for the substrate.

Strategy 1: N-Protection Approach

The most reliable method to ensure selective O-esterification is to temporarily block the piperazine nitrogen with a protecting group. The tert-butoxycarbonyl (Boc) group is ideal due to its ease of installation and its stability under many esterification conditions, followed by straightforward removal under acidic conditions.[2][3] This multi-step process offers high selectivity and generally clean reactions.

G start Starting Material: (6-(Piperazin-1-yl)pyridin-3-yl)methanol protect Step 1: N-Boc Protection (Boc)₂O, Base start->protect intermediate N-Boc Protected Intermediate protect->intermediate esterify Step 2: O-Esterification Acyl Chloride or Coupling Agent intermediate->esterify protected_ester N-Boc, O-Acyl Product esterify->protected_ester deprotect Step 3: N-Deprotection TFA or HCl protected_ester->deprotect final_product Final Product: O-Acyl Ester deprotect->final_product

Caption: Workflow for the N-Protection esterification strategy.

Protocol 2.1: N-Boc Protection

Rationale: This step deactivates the piperazine nitrogen's nucleophilicity by converting it into a carbamate. Dichloromethane (DCM) is a common solvent, and a base like triethylamine (TEA) is used to neutralize the acid byproduct.

Materials:

  • (6-(Piperazin-1-yl)pyridin-3-yl)methanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (6-(Piperazin-1-yl)pyridin-3-yl)methanol (1.0 eq) in DCM.

  • Add TEA (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate, which can often be used in the next step without further purification.

Protocol 2.2: O-Esterification of N-Boc Intermediate

Rationale: With the amine protected, standard esterification methods can be employed. Acylation with an acyl chloride is a high-yielding and straightforward method. DMAP is a highly effective acylation catalyst.

Materials:

  • N-Boc protected intermediate from Protocol 2.1

  • Acyl chloride (R-COCl) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected intermediate (1.0 eq) in DCM.

  • Add TEA (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with water, 1M HCl (to remove base and DMAP), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2.3: N-Boc Deprotection

Rationale: The Boc group is labile to strong acid. Trifluoroacetic acid (TFA) in DCM is a standard and effective method for clean deprotection.

Materials:

  • N-Boc, O-Acyl Product from Protocol 2.2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the protected ester (1.0 eq) in DCM (approx. 0.1 M solution).

  • Add TFA (5-10 eq) and stir at room temperature for 1-3 hours.

  • Monitor deprotection by TLC or LC-MS.

  • Once complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final O-acylated product.

Strategy 2: Direct Selective O-Esterification

Direct methods avoid the additional steps of protection and deprotection, improving atom economy.[3] Success relies on carefully chosen conditions that favor reaction at the hydroxyl group over the amine.

Protocol 3.1: Steglich Esterification

Rationale: The Steglich esterification uses a carbodiimide coupling agent (like EDC or DCC) to activate a carboxylic acid, and DMAP as a nucleophilic catalyst.[4][5] DMAP reacts with the activated acid to form a highly reactive N-acylpyridinium intermediate, which is then attacked by the alcohol.[6] This method is performed under mild, neutral conditions and can be effective for sensitive substrates.[5] While amines can also react, the specific mechanism involving the DMAP catalyst can sometimes enhance selectivity for O-acylation.

Materials:

  • (6-(Piperazin-1-yl)pyridin-3-yl)methanol (1.0 eq)

  • Carboxylic acid (R-COOH) (1.2 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) (1.3 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.2 eq) and (6-(Piperazin-1-yl)pyridin-3-yl)methanol (1.0 eq) in anhydrous DCM.

  • Add DMAP (0.2 eq).

  • Cool the solution to 0 °C and add EDC (1.3 eq) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS, checking for both product formation and consumption of starting material.

  • After completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via column chromatography. If DCC was used, the dicyclohexylurea (DCU) byproduct is largely insoluble in DCM and can be removed by filtration.[4]

G cluster_mechanism Steglich Esterification Mechanism RCOOH R-COOH O_acylisourea O-acylisourea (Active Intermediate) RCOOH->O_acylisourea + DCC DCC DCC Acyl_pyridinium N-acylpyridinium ion (Highly Reactive) O_acylisourea->Acyl_pyridinium + DMAP DCU DCU (Byproduct) DMAP DMAP (Catalyst) Ester Ester Product Acyl_pyridinium->Ester + Substrate-OH Alcohol Substrate-OH

Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.

Protocol 3.2: Chemoselective O-Acylation under Acidic Conditions

Rationale: In a sufficiently acidic medium, both the piperazine and pyridine nitrogens will be protonated. This renders them non-nucleophilic, preventing N-acylation.[7] The hydroxyl group remains neutral and can act as a nucleophile to attack an acylating agent like an acid anhydride. This method offers a direct, protecting-group-free route to the desired ester.[7]

Materials:

  • (6-(Piperazin-1-yl)pyridin-3-yl)methanol (1.0 eq)

  • Carboxylic anhydride ((RCO)₂O) (1.5-2.0 eq)

  • Anhydrous Trifluoroacetic acid (TFA) or a mixture of H₂SO₄ in an appropriate solvent.

Procedure:

  • Cool a flask containing anhydrous TFA to 0 °C.

  • Slowly add (6-(Piperazin-1-yl)pyridin-3-yl)methanol (1.0 eq) to the cold TFA with stirring. Ensure complete dissolution.

  • Add the carboxylic anhydride (1.5 eq) dropwise to the solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, carefully remove the TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate or DCM and neutralize by washing carefully with saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Comparison of Protocols

ProtocolKey ReagentsConditionsSelectivityProsCons
2.1-2.3 (Boc)₂O, Acyl Chloride, TFAMulti-step, Mild to AcidicExcellentHigh-yielding, reliable, clean reactions.Multi-step, lower atom economy.
3.1 Carboxylic Acid, EDC/DCC, DMAPNeutral, Room TempGood to ModerateMild conditions, single step.Risk of N-acylation, byproduct removal (DCU).
3.2 Carboxylic Anhydride, TFAStrongly AcidicGood to ExcellentSingle step, protecting-group-free.Requires stable ester, harsh conditions.

Purification and Characterization

Purification:

  • Column Chromatography: Silica gel chromatography is the most common method for purifying the final products.[8] A gradient elution system, for example, from hexane/ethyl acetate to ethyl acetate/methanol, is often effective.

  • Acid-Base Extraction: This can be a powerful technique to remove non-basic impurities. The pyridine and piperazine moieties allow the product to be extracted into an acidic aqueous layer, leaving neutral impurities in the organic phase. Basification of the aqueous layer then allows for re-extraction of the purified product into an organic solvent.[8]

Characterization: The primary method to confirm successful O-esterification and distinguish it from N-acylation is ¹H NMR spectroscopy.

  • O-Esterification: The methylene protons adjacent to the oxygen (-CH₂-O-) will show a significant downfield shift from ~4.6 ppm in the starting alcohol to ~5.1-5.3 ppm in the ester product.

  • N-Esterification: The methylene protons of the piperazine ring will show a characteristic shift change, while the -CH₂-OH protons will remain largely unchanged at ~4.6 ppm.

Troubleshooting

IssuePotential CauseSuggested Solution
Significant N-acylation byproduct in direct methods Reaction conditions not optimal; amine is more reactive.In Protocol 3.1, lower the temperature and add reagents slowly. In Protocol 3.2, ensure a sufficiently strong acidic medium to fully protonate all nitrogens.
Low or no conversion Inactive reagents or insufficient activation.For Steglich (3.1), use fresh EDC/DCC. Ensure anhydrous conditions. For Acid-Catalyzed (3.2), ensure sufficient reaction time.
Hydrolysis of ester during workup Product is sensitive to strong base or acid.Use milder neutralization conditions (e.g., dilute NaHCO₃). Minimize contact time with aqueous acidic/basic layers.
Difficult purification Product and starting material have similar polarity.If using direct methods, consider switching to the N-protection strategy for cleaner conversion. Optimize chromatography conditions (different solvent systems, different stationary phase).

References

  • Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

  • Javed, T., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry. Retrieved from [Link]

  • Japan Tobacco Inc. (2021). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. (Referenced in[6])

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Selective esterifications of alcohols and phenols through carbodiimide couplings. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Acylation of Alcohols and Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Save My Exams. (2025). Reaction of Alcohols With Acyl Chlorides. Retrieved from [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. (Referenced in[9])

  • Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

  • Peden, J., & Previero, A. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 493–509. Retrieved from [Link]

  • Peden, J. (2020). Difference Between O Acylation and N Acylation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of (6-(Piperazin-1-yl)pyridin-3-yl)methanol in organic synthesis

Topic: Overcoming Solubility Issues of (6-(Piperazin-1-yl)pyridin-3-yl)methanol in Organic Synthesis Role: Senior Application Scientist, Technical Support Center[1][2] Technical Profile & Challenge Overview Compound: (6-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues of (6-(Piperazin-1-yl)pyridin-3-yl)methanol in Organic Synthesis Role: Senior Application Scientist, Technical Support Center[1][2]

Technical Profile & Challenge Overview

Compound: (6-(Piperazin-1-yl)pyridin-3-yl)methanol CAS: 100304-74-9 (Representative scaffold) Molecular Weight: ~207.25 g/mol [1][2][3]

The Solubility Paradox: This molecule presents a classic "amphiphilic nightmare" in organic synthesis.[3][4] It possesses three distinct polarity centers:

  • Piperazine Ring: A secondary amine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) that is highly basic and prone to protonation.[3][4]
    
  • Pyridine Ring: An aromatic heterocycle that, when substituted at the 6-position with an amine, exhibits increased electron density and basicity.[2][3][4]

  • Hydroxymethyl Group: A primary alcohol capable of strong hydrogen bonding.[2][3][4]

Why it fails in standard workflows: In its free base form, the molecule forms a robust intermolecular hydrogen-bonding network (N-H[1]···O and O-H···N), resulting in high lattice energy.[2][3][4] It is too polar for standard lipophilic solvents (Hexane, Et₂O, Toluene) but often too lipophilic/aromatic for pure water, leading to "gumming" or oiling out.[3][4] Furthermore, it acts as a zwitterion mimic in slightly acidic media, trapping it in the aqueous phase during extractions.[3][4]

Part 1: Solvent System Troubleshooting (FAQs)

Q1: I am trying to run a nucleophilic substitution (S_NAr) or oxidation reaction, but the starting material sits as a slurry in DCM or THF. What should I do?

Diagnosis: Dichloromethane (DCM) and Tetrahydrofuran (THF) lack the dielectric constant required to dissociate the intermolecular H-bond network of the piperazine-alcohol motif.[1][2]

Solution: Switch to a Dipolar Aprotic Co-Solvent System . Do not rely on pure alcohols (MeOH/EtOH) if your reagent is moisture-sensitive.[1][2][3][4] Instead, use a "Solvent Spike" method.

  • Recommended System: Dissolve the compound in a minimum volume of DMSO or DMF (approx. 3-5 volumes), then dilute with your primary solvent (DCM or THF).[1][4]

  • The "Scavenger" Trick: If the reaction allows, add 1.5 equivalents of a soluble base like DIPEA (Hünig's base) .[3][4] This ensures the piperazine remains deprotonated, disrupting ionic interactions that may be causing aggregation.[3][4]

Q2: My reaction is complete, but I cannot extract the product. It stays in the aqueous layer during the workup.[3][4] How do I recover it?

Diagnosis: This is the most common failure point.[2][3][4] The piperazine nitrogen is likely protonated (cationic) at neutral or slightly acidic pH (pH 6-7), making the molecule water-soluble.[2]

Solution: The "Salting-Out / pH-Swing" Protocol .[1][2][3] You must drive the partition coefficient (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) toward the organic phase.[4]
  • Basify: Adjust the aqueous phase pH to >12 using 2M NaOH. (Note: The pyridine nitrogen is not the issue; the piperazine secondary amine must be deprotonated).

  • Salt Saturation: Saturate the aqueous phase with solid NaCl.[2][3][4] This increases the ionic strength, forcing the organic molecule out ("Salting out effect").[4]

  • The "Magic" Solvent: Do not use pure DCM. Use a mixture of DCM : Isopropanol (3:1) or Chloroform : Isopropanol (3:1) .[1][3][4] The alcohol component helps solvate the polar hydroxymethyl group while the halogenated solvent captures the aromatic core.[4]

Q3: Can I avoid these solubility issues entirely during multi-step synthesis?

Diagnosis: Yes. The secondary amine on the piperazine is the primary culprit for polarity and side-reactions.

Solution: Transient Protection (The "Trojan Horse" Strategy). Convert the free amine to a carbamate (Boc) early in the sequence.[3][4]

  • Protocol: React the starting material with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (1.1 equiv) in DCM/MeOH (9:1) with 
    
    
    
    .[3][4]
  • Result: The resulting tert-butyl 4-(5-(hydroxymethyl)pyridin-2-yl)piperazine-1-carboxylate is highly lipophilic, soluble in standard organic solvents (EtOAc, Hexanes), and easily purified on silica gel.[1][2][4] Remove the Boc group with 4M HCl/Dioxane only at the final stage.[3][4]

Part 2: Data & Decision Matrices

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Non-Polar Hexane, Heptane, TolueneInsoluble Useful only as anti-solvents for precipitation.[1][2][3][4]
Polar Aprotic (Low BP) DCM, THF, AcetonePoor / Sparingly Requires high dilution or co-solvents.[3][4]
Polar Aprotic (High BP) DMSO, DMF, NMPExcellent Ideal for reaction media; difficult to remove (requires lyophilization or aqueous wash).[3][4]
Protic Methanol, Ethanol, iPrOHGood Good for recrystallization; avoid if reagents are water/alcohol sensitive.[3][4]
Extraction Mix DCM:iPrOH (3:1)Good Critical for workup. Breaks emulsions and extracts polar amines.[1][2][3][4]
Figure 1: Solubility & Workup Decision Tree

SolubilityWorkflow Start Start: (6-(Piperazin-1-yl)pyridin-3-yl)methanol Solubility Issue CheckState Is the compound a Salt (HCl/TFA)? Start->CheckState FreeBase Convert to Free Base (Sat. NaHCO3 wash) CheckState->FreeBase Yes ReactionType Select Reaction Solvent CheckState->ReactionType No (Already Free Base) FreeBase->ReactionType PolarRxn Reaction allows Polar Solvents? (e.g., Alkylation, S_NAr) ReactionType->PolarRxn General Synthesis UseDMSO Use DMSO or DMF (Concentration < 0.5 M) PolarRxn->UseDMSO Yes NonPolarRxn Reaction requires Non-Polar? (e.g., Anhydrous Oxidation) PolarRxn->NonPolarRxn No Workup Workup: Product in Aqueous Phase? UseDMSO->Workup Post-Reaction Protect STRATEGY: Boc-Protection Masks polarity of Piperazine NonPolarRxn->Protect Yes Protect->Workup Post-Reaction pHAdjust Adjust pH > 12 (Ensure Piperazine is neutral) Workup->pHAdjust Yes Extract Extract with DCM:iPrOH (3:1) Use Salting Out (NaCl) pHAdjust->Extract

Caption: Decision logic for solvent selection and extraction based on the physicochemical state of the piperazine-pyridine scaffold.

Part 3: Validated Experimental Protocols

Protocol A: The "Salting Out" Extraction (For recovering product from water)

Use this when your product is stuck in the aqueous layer after a reaction.[4]

  • Quench: Quench the reaction mixture with water. If DMSO/DMF was used, add at least 5 volumes of water to dilute the dipolar solvent.[3][4]

  • pH Adjustment: Check the pH. Add 2M NaOH dropwise until pH

    
    .
    
    • Why? The piperazine ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       is ~9.[4]8. You must be at least 2 pH units above this to ensure >99% is in the neutral (organic-soluble) form [1].[1][2][3]
      
  • Saturation: Add solid NaCl to the aqueous phase until no more dissolves (saturation).

    • Why? This increases the ionic strength of the water, disrupting the hydration shell around the pyridine-methanol and forcing the organic molecule out (Salting-out effect) [2].

  • Extraction: Extract 3 times with DCM:Isopropanol (3:1) .

    • Note: Avoid pure Ethyl Acetate; it is often too non-polar for this specific alcohol-amine scaffold.[1][2][3]

  • Drying: Dry the combined organics over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Sodium Sulfate), not Magnesium Sulfate (which can sometimes bind polar amines).[4]
    
Protocol B: Purification via Flash Chromatography

Standard silica gel is acidic and will bind the basic piperazine, causing "streaking" and yield loss.[4]

  • Stationary Phase: Standard Silica Gel (60 Å).[2][3][4]

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM).[1][2][3][4]

    • Solvent B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      )  or 1% Triethylamine (
      
      
      
      )
      .[1][3][4]
  • Gradient: Run a gradient from 0% B to 50% B.

    • Mechanism:[2][3][5][6][7] The ammonia/amine modifier competes for the acidic silanol sites (

      
      ) on the silica, allowing your basic product to elute cleanly without tailing [3].[4]
      

References

  • National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 2737184, 6-(Piperazin-1-yl)pyridine-3-carbonitrile. Retrieved from [Link] (Structural analog properties).[3][4]

  • White Rose Research Online. (2022).[2][3][4] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Retrieved from [Link] (Methodologies for N-Boc protection and handling of polar piperidine/pyridine fragments).

Sources

Optimization

Optimization of reaction temperature for 6-substituted pyridine synthesis

Technical Support Center: Optimization of Reaction Temperature for 6-Substituted Pyridine Synthesis Introduction: The "Ortho" Challenge Accessing the 6-position of a pyridine ring presents a unique dichotomy in process c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Temperature for 6-Substituted Pyridine Synthesis

Introduction: The "Ortho" Challenge

Accessing the 6-position of a pyridine ring presents a unique dichotomy in process chemistry. If you are starting with a symmetric 2,6-dihalopyridine, the challenge is kinetic control to prevent bis-substitution. If you are functionalizing a pre-existing 2-substituted pyridine, the challenge is thermodynamic forcing to overcome the steric clash at the nitrogen center and the electronic repulsion of the lone pair.

This guide moves beyond generic protocols to address the specific temperature-dependent variables that dictate success at the C6 position.

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Scenario: You are reacting 2,6-dichloropyridine with a nucleophile (amine, alkoxide, thiol) and need to synthesize the mono-substituted 2-chloro-6-substituted product.

Core Issue: The Bis-Substitution Cascade

In SNAr, the introduction of an electron-donating group (like an amine) at C2 deactivates the ring, theoretically making the second substitution at C6 slower. However, at high temperatures, the energy barrier difference (


) between the first and second substitution narrows, leading to inseparable mixtures.
Troubleshooting & FAQs

Q1: I am seeing ~15% bis-substituted product even when using 1.0 equivalent of nucleophile at reflux. How do I fix this? A: You are operating under thermodynamic control, where the rate of the second reaction is competitive. You must switch to a "Cryogenic-to-Ambient" Ramp Protocol .

  • Mechanism: At 0°C or -10°C, the rate constant for the second substitution (

    
    ) is significantly lower than the first (
    
    
    
    ) due to the electronic deactivation of the pyridine ring by the first nucleophile.
  • Optimization: Do not add reagents at room temperature. Cool the pyridine solution before adding the nucleophile.

Q2: My reaction stalls at 50% conversion at room temperature. A: This is a common "stall point" in 2,6-dihalo systems. The mono-substituted product acts as a base/buffer or simply deactivates the remaining starting material.

  • Fix: Instead of increasing temperature (which risks bis-substitution), increase the concentration (molarity) of the reaction to drive kinetics, or use a mild Lewis Acid additive (e.g., ZnCl2, 5 mol%) to activate the nitrogen without requiring heat.

Protocol 1: Temperature-Controlled Mono-Substitution
  • Substrate: 2,6-Dichloropyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.05 equiv)

  • Base: K2CO3 (1.2 equiv)

  • Solvent: DMF (Anhydrous)

  • Dissolution: Dissolve 2,6-dichloropyridine in DMF (0.5 M) and cool to 0°C (ice/water bath).

  • Addition: Add K2CO3 followed by the slow, dropwise addition of Morpholine over 30 minutes. Crucial: Maintain internal temp < 5°C.

  • Ramp: Stir at 0°C for 2 hours. Remove cooling bath and allow to warm to 20–25°C (RT) over 4 hours.

  • Checkpoint: Check LCMS. If SM > 5%, heat to 40°C for 1 hour. Do not exceed 60°C.

Module 2: Metal-Catalyzed Cross-Coupling

Scenario: You are performing a Suzuki or Buchwald-Hartwig coupling at the C6 position of a 2-substituted pyridine (e.g., 2-methyl-6-chloropyridine).

Core Issue: Steric Hindrance & Catalyst Death

The C6 position is sterically crowded by the nitrogen lone pair and the adjacent C5 proton. High temperatures are required to force the oxidative addition, but these same temperatures often degrade sensitive Pd(0) catalysts before conversion is complete.

Troubleshooting & FAQs

Q3: My Suzuki coupling works at C4 but fails at C6, even at 100°C. The catalyst turns into "palladium black." A: This is a catalyst stability failure, not just an activation energy issue. At 100°C, standard ligands (PPh3, dppf) dissociate, leading to Pd aggregation.

  • Solution: Use Sterically Demanding, Electron-Rich Ligands (e.g., Buchwald Dialkylbiaryl phosphines like XPhos or RuPhos) or NHC-Pd precatalysts (PEPPSI-IPr). These stabilize the Pd center at the high temperatures (80–110°C) required for C6 activation.

Q4: Can I lower the temperature to protect the catalyst? A: Generally, no. The C6 position has a high activation energy barrier for oxidative addition. Lowering the temp below 60°C usually stops the reaction entirely.

  • Strategy: Instead of lowering temp, use a Pre-catalyst (e.g., XPhos Pd G4) that generates the active species at the reaction temperature, ensuring no catalyst is wasted during the ramp-up.

Visualization: Decision Logic for C6 Coupling

C6_Coupling_Optimization Start Start: C6-Halopyridine Coupling Check_Pos Is C2 Position Substituted? Start->Check_Pos No_Sub Standard Conditions (Pd(PPh3)4, 80°C) Check_Pos->No_Sub No Yes_Sub Steric Clash Detected (High Barrier) Check_Pos->Yes_Sub Yes Temp_Check Reaction Temp Strategy Yes_Sub->Temp_Check Low_Temp Try 60°C? Risk: No Oxidative Addition Temp_Check->Low_Temp Low E_act High_Temp Try 100-120°C? Risk: Catalyst Deactivation Temp_Check->High_Temp High E_act Low_Temp->High_Temp Fails Solution_A Use PEPPSI-IPr or XPhos (Stabilized at High Temp) High_Temp->Solution_A Solution_B Use Pd G4 Precatalysts (Rapid Activation) High_Temp->Solution_B

Caption: Decision tree for overcoming steric and thermal barriers in C6-pyridine cross-coupling.

Module 3: Minisci & Radical Alkylation

Scenario: Direct C-H functionalization at C6 using radical precursors (carboxylic acids, alcohols).

Core Issue: Radical Flux vs. Selectivity

Radical reactions are notoriously sensitive to temperature. High temperatures increase radical flux but decrease the half-life of the radical, leading to side reactions (dimerization) or poor regioselectivity (C2 vs C4 vs C6).

Troubleshooting & FAQs

Q5: I am using the standard Minisci protocol (AgNO3/Persulfate) at 80°C, but getting a complex mixture. A: 80°C is often too aggressive for pyridine Minisci reactions, causing "over-alkylation" (polysubstitution).

  • Optimization: Lower the temperature to 40–50°C and use a biphasic solvent system (DCM/Water or DCE/Water). The interface controls the radical concentration.

  • Advanced: If possible, switch to Photoredox Catalysis (Blue LED, Ir-catalyst) which operates at Room Temperature (25°C). This provides the cleanest C6 selectivity by generating radicals at a controlled rate without thermal decomposition.

Q6: How do I direct the radical to C6 if C2 is open? A: You cannot easily distinguish C2 and C6 electronically. You must block one position or use a Transient Directing Group (e.g., N-oxide).

  • N-Oxide Route: Oxidize pyridine to Pyridine-N-oxide. Perform Minisci (favors C2/C6). The N-oxide bond polarization lowers the activation energy, allowing the reaction to proceed at RT to 40°C , improving selectivity.

Summary of Temperature Optimization Data

Reaction TypeSubstrate ChallengeRecommended TempKey Additive/FactorWhy?
SNAr 2,6-Dichloropyridine (Symmetry)0°C → 25°C None (Control Stoich.)Kinetic control prevents bis-substitution.
Suzuki Coupling 2-Substituted-6-Halo (Sterics)90°C – 110°C Bulky Ligands (XPhos)High temp needed for oxidative addition; ligand prevents Pd death.
Minisci Pyridine C-H (Radical Stability)40°C – 50°C AgNO3 (Cat.)Balance between radical generation rate and radical half-life.
C-H Activation Pyridine-N-Oxide25°C – 60°C Pd(OAc)2N-oxide activation lowers the barrier, avoiding harsh temps.

References

  • BenchChem Technical Support. (2025).[1][2] Controlling Regioselectivity in Dichloropyridine Reactions. Retrieved from

  • RSC Publishing. (2024). Direct C–H functionalisation of azoles via Minisci reactions. Retrieved from

  • National Institutes of Health (PMC). (2016). C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron. Retrieved from

  • Beilstein Journals. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature. Retrieved from

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from

Sources

Troubleshooting

Recrystallization solvents for purifying (6-(Piperazin-1-yl)pyridin-3-yl)methanol

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research setting. It prioritizes the "why" and "how" of the purification process for (6-(Piperazin-1-yl)pyridin-3-y...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research setting. It prioritizes the "why" and "how" of the purification process for (6-(Piperazin-1-yl)pyridin-3-yl)methanol, a polar heterocyclic compound often used as a scaffold in kinase inhibitor development.[1][2][3]

Executive Summary & Compound Profile

Purifying (6-(Piperazin-1-yl)pyridin-3-yl)methanol presents a specific challenge due to its amphiphilic nature .[1][2][3] The molecule contains a basic secondary amine (piperazine), a weakly basic pyridine ring, and a polar hydroxymethyl group.[1][2][3] This combination often leads to high solubility in alcohols and "oiling out" in non-polar solvents.[1][2][3]

This guide provides a validated decision matrix for solvent selection, moving beyond generic protocols to address the specific intermolecular forces at play—primarily Hydrogen Bonding (H-bond) donor/acceptor interactions and


-

stacking.[1][2][3]
Physicochemical Profile (Critical for Solvent Selection)
FeatureChemical ImplicationImpact on Recrystallization
Piperazine Ring Secondary amine (

)
High polarity; prone to salt formation; risk of oiling out.[1][2][3]
Pyridine Ring Aromatic, weak base (

)
Enables

-

interactions; moderate solubility in aromatics.[1][2][3]
Hydroxymethyl H-bond donor/acceptorIncreases solubility in alcohols/water; reduces solubility in ethers.[1][2][3]
Overall State Polar SolidRequires polar protic or polar aprotic solvents for dissolution.[1][2]

Solvent Selection Strategy

The "Gold Standard" for this class of aminopyridines is Ethanol (EtOH) or Acetonitrile (MeCN) .[1][2][3] However, the presence of the hydroxymethyl group often makes the compound too soluble in pure methanol or ethanol at room temperature.[1][2][3]

Primary Recommendation: The "Dual-Solvent" Approach

For optimal recovery and purity, we recommend a Solvent/Anti-Solvent system.[1][2][3] This method leverages the differential solubility between the polar product and non-polar impurities.[1][2][3]

System A: Ethanol / n-Heptane (Recommended)[1][2][3]
  • Mechanism: Ethanol dissolves the polar amine/alcohol moieties.[1][2][3] Heptane reduces the dielectric constant of the mixture, forcing the product to crystallize while keeping lipophilic impurities in solution.[1][2][3]

  • Ratio: Start with 1:0 (Pure EtOH), then add Heptane dropwise to turbidity.

  • Advantage: High recovery; Heptane is less toxic than Hexane.[1][2]

System B: Acetonitrile (Alternative)[1][2][3][4]
  • Mechanism: Acetonitrile has a high dipole moment but lacks H-bond donors.[1][2] This often disrupts the H-bonding network of the crude solid, allowing for sharper crystal formation upon cooling.[1][2][3]

  • Advantage: Excellent for removing water-soluble salts and polar byproducts.[1][2][3]

System C: Ethyl Acetate / Methanol (For Oily Crudes)[1][2][3]
  • Mechanism: Ethyl Acetate (EtOAc) is a moderate polarity solvent.[1][2][3] If the compound is too insoluble in EtOAc, adding small amounts (5-10%) of Methanol (MeOH) can solubilize it at reflux.[1][2][3]

  • Advantage: Good for "oiling out" issues.[1][2]

Decision Matrix: Solvent Selection Workflow

The following flowchart illustrates the logic for selecting the correct solvent system based on your initial solubility test.

SolventSelection Start Start: 100mg Crude Sample Test1 Add 1 mL Ethanol (RT) Start->Test1 Result1 Dissolves Completely? Test1->Result1 TooSoluble Too Soluble at RT Result1->TooSoluble Yes Heat Heat to Reflux (78°C) Result1->Heat No (Suspension) AddAnti Add Anti-Solvent (Heptane or MTBE) TooSoluble->AddAnti Cool Cool Slowly to RT then 0°C AddAnti->Cool Result2 Dissolves at Reflux? Heat->Result2 Result2->Cool Yes Insoluble Insoluble at Reflux Result2->Insoluble No Oiling Oiling Out? Result2->Oiling Partial/Oil Crystals Crystals Form? (Success) Cool->Crystals AddPolar Add Methanol (5-10%) Insoluble->AddPolar AddPolar->Heat RemedyOil Re-heat -> Add Seed Crystal -> Slower Cooling Oiling->RemedyOil

Figure 1: Decision tree for optimizing recrystallization conditions based on solubility behavior.[1][2][3]

Detailed Protocol: Ethanol/Heptane Recrystallization

Objective: Purify 5.0 g of crude (6-(Piperazin-1-yl)pyridin-3-yl)methanol.

Materials
  • Solvent: Absolute Ethanol (EtOH).[1][2][3][5][6]

  • Anti-Solvent: n-Heptane (or MTBE).[1][2][3]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, oil bath.[1][2][3]

Step-by-Step Methodology
  • Dissolution (The "Minimum Volume" Rule):

    • Place 5.0 g of crude solid in a flask.

    • Add 15 mL of Ethanol (3 mL/g).[1][2][3] Note: Do not add excess solvent yet.[1][2]

    • Heat to reflux (approx. 80°C bath temp).[1][2][3]

    • If solid remains, add Ethanol in 1 mL increments through the condenser until the solution is just clear.

    • Scientific Rationale: Minimizing solvent volume maximizes saturation at high temperature, driving precipitation upon cooling.[1][2][3]

  • Hot Filtration (Crucial for Clarity):

    • If the solution is dark or contains insoluble specks (dust, inorganic salts), filter it while hot through a pre-warmed glass frit or fluted filter paper.[1][2][3]

    • Caution: Do this quickly to prevent premature crystallization in the funnel.[1][2][3][7]

  • Anti-Solvent Addition (Optional but Recommended):

    • If the solution is very soluble, remove from heat.[1][2][3] While still warm, add n-Heptane dropwise until a faint, persistent cloudiness appears.[1][2][3]

    • Add 1-2 drops of Ethanol to clear the cloudiness.[1][2]

  • Controlled Cooling (The "Nucleation" Phase):

    • Remove the flask from the oil bath and place it on a cork ring or wood block.[1][2][3]

    • Allow it to cool to Room Temperature (RT) undisturbed for 1-2 hours.

    • Why Undisturbed? Agitation or rapid cooling induces "crash precipitation," trapping impurities in the crystal lattice.[1][2][3]

  • Final Crystallization:

    • Once at RT, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[1][2][3][6][7]

    • Wash: Wash the cake with cold Ethanol/Heptane (1:1 mixture) or cold MTBE.[1][2][3]

    • Dry: Dry in a vacuum oven at 40-50°C for 4 hours.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum instead of crystals). Why?

Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the cooling was too rapid.[1][2][3] This is common with piperazine derivatives.[1][2][3] Fix:

  • Re-dissolve: Heat the mixture back to a clear solution.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air/liquid interface.[1][2][3]

  • Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

  • Change Solvent: Switch to Acetonitrile . It often favors crystal formation over oiling for polar amines.[1][2][3]

Q2: The yield is very low (<30%). Where is my product?

Cause: The compound is too soluble in the chosen alcohol.[1][2][3] Fix:

  • Concentrate: Evaporate 50% of the solvent volume on a rotovap.

  • Anti-Solvent: Add more Heptane or switch to MTBE (Methyl tert-butyl ether) as the anti-solvent.[1][2] MTBE is excellent for precipitating amines.[1][2][3]

Q3: The crystals are colored (yellow/brown), but should be white.

Cause: Oxidation of the piperazine nitrogen or pyridine ring (N-oxide formation).[1][2][3] Fix:

  • Charcoal Treatment: During the hot dissolution step (Step 1), add Activated Charcoal (5-10 wt%).[1][2][3] Stir at reflux for 10 mins, then perform the hot filtration (Step 2) through Celite.

  • Inert Atmosphere: Perform the recrystallization under Nitrogen (

    
    ) if the compound is highly air-sensitive.[1][2][3]
    

References

  • PubChem. Compound Summary for (Piperazin-1-yl)methanol and related Pyridines. National Library of Medicine.[1][2][3] [Link][1][2][3]

  • IUPAC. Compendium of Chemical Terminology - Recrystallization. [Link][1][2][3]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Profiling of (6-(Piperazin-1-yl)pyridin-3-yl)methanol

The following guide provides a high-level technical analysis of the 1H NMR chemical shift assignments for (6-(Piperazin-1-yl)pyridin-3-yl)methanol , a critical pharmacophore often found in kinase inhibitors (e.g., CDK4/6...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical analysis of the 1H NMR chemical shift assignments for (6-(Piperazin-1-yl)pyridin-3-yl)methanol , a critical pharmacophore often found in kinase inhibitors (e.g., CDK4/6 antagonists).

This guide compares the spectral performance in DMSO-d₆ versus CDCl₃ , highlighting solvent-dependent conformational dynamics and exchangeable proton visibility.

Executive Summary

Compound: (6-(Piperazin-1-yl)pyridin-3-yl)methanol CAS: 100363-23-1 Core Challenge: The piperazine ring exhibits solvent-dependent chair flipping rates, and the hydroxymethyl group requires specific conditions for accurate integration. Recommendation: DMSO-d₆ is the superior solvent for structural validation due to the stabilization of exchangeable protons (OH, NH) and clearer separation of the piperazine multiplets. CDCl₃ is recommended only for purity checks where solubility permits.

Structural Analysis & Numbering Logic

To ensure assignment accuracy, we utilize the following numbering scheme based on IUPAC pyridine priority:

  • Position 1: Pyridine Nitrogen[1][2]

  • Position 2: Unsubstituted (Ortho to N)

  • Position 3: C-CH₂OH substitution

  • Position 4: Unsubstituted (Meta to N)

  • Position 5: Unsubstituted (Para to N, Ortho to Piperazine)

  • Position 6: C-Piperazine substitution

Theoretical Shift Prediction (Fragment Analysis):

  • H2 (Pyridine): Most deshielded (α to Nitrogen, inductive effect). Expected ~8.0–8.2 ppm.[2]

  • H4 (Pyridine): Deshielded but less than H2. Doublet of doublets (coupling to H5 and H2). Expected ~7.4–7.6 ppm.

  • H5 (Pyridine): Shielded significantly by the mesomeric electron donation from the piperazine nitrogen. Expected ~6.6–6.9 ppm.

  • Piperazine Ring: An AA'BB' system. Protons α to the pyridine nitrogen are deshielded (~3.4 ppm); protons β are shielded (~2.8 ppm).

Comparative Data: DMSO-d₆ vs. CDCl₃

The following table contrasts the chemical shifts. Note the dramatic shift in the hydroxyl proton and the resolution of the piperazine ring.

Table 1: Chemical Shift Assignments (δ ppm)
Proton IDMultiplicityShift (DMSO-d₆)Shift (CDCl₃)Mechanistic Insight
Pyridine H2 d (J~2 Hz)8.12 8.18 α-proton; shifts downfield in CDCl₃ due to loss of DMSO H-bonding shielding.
Pyridine H4 dd (J~9, 2 Hz)7.55 7.60 Meta coupling to H2 and Ortho to H5.
Pyridine H5 d (J~9 Hz)6.85 6.65 Strongly shielded by piperazine lone pair donation.
CH₂-OH d (DMSO) / s (CDCl₃)4.42 4.62 In DMSO, couples to OH (doublet). In CDCl₃, OH exchanges fast (singlet).
OH (Alcohol) t (J~5 Hz)5.08 Not Obs. Visible only in dry DMSO-d₆; crucial for confirming oxidation state.
Pip-H (α to N-Py) Broad t3.45 3.52 Deshielded by aromatic ring current.
Pip-H (β to N-Py) Broad t2.78 2.95 Protons adjacent to the secondary amine.
NH (Amine) Broad s~2.5 (variable)1.8 - 2.0 Often overlaps with solvent water signal in DMSO.

Note: Coupling constants (


) are approximate. The 

is typically 8.5–9.0 Hz (Ortho), while

is 2.0–2.5 Hz (Meta).

Experimental Workflow & Validation

To guarantee authoritative assignments, a self-validating workflow using 2D NMR is required.

Diagram 1: Assignment Logic Flow

This decision tree outlines the step-by-step logic to confirm the structure, specifically distinguishing H4 from H2 and assigning the piperazine protons.

AssignmentWorkflow Start Start: 1H NMR Spectrum Aromatics Identify Aromatic Region (6.5 - 8.5 ppm) Start->Aromatics Aliphatic Identify Aliphatic Region (2.5 - 4.5 ppm) Start->Aliphatic H5_ID Identify H5 (Upfield d, ~6.8ppm) Reason: Ortho to Piperazine Aromatics->H5_ID COSY_Step Run COSY Experiment H5_ID->COSY_Step NOESY_Step Run NOESY/ROESY H5_ID->NOESY_Step H4_ID Trace H5 Cross-peak -> H4 COSY_Step->H4_ID Strong Coupling H2_ID Identify H2 (Singlet/Weak Doublet) No strong COSY to H5 H4_ID->H2_ID Weak Meta Coupling Aliphatic->NOESY_Step Pip_Assign NOE Cross-peak: H5 <-> Pip-H(alpha) NOESY_Step->Pip_Assign Spatial Proximity

Caption: Logical workflow for distinguishing pyridine regioisomers and piperazine orientation using 1D and 2D NMR correlations.

Detailed Experimental Protocols

Protocol A: Sample Preparation (High-Resolution)
  • Mass: Weigh 5.0 – 8.0 mg of the compound.

  • Solvent: Add 600 µL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule broken immediately before use to minimize water content, which interferes with the OH signal.

  • Mixing: Vortex for 30 seconds. If the piperazine salt is used (e.g., HCl salt), add 1-2 equivalents of K₂CO₃ in D₂O or use NaOD to neutralize, though free base extraction is preferred for cleaner spectra.

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm .

Protocol B: Distinguishing the Hydroxyl Group

If the CH₂-OH signal appears as a singlet in DMSO, the OH proton is exchanging too rapidly.

  • Cooling: Lower probe temperature to 280 K .

  • Result: Exchange slows down; the CH₂ signal should split into a doublet (

    
     Hz), and the OH triplet should sharpen.
    
  • D₂O Shake: Add 1 drop of D₂O to the tube. Shake and re-acquire.

    • Result: The OH signal disappears, and the CH₂ doublet collapses to a sharp singlet. This confirms the assignment.

Diagram 2: Solvent Selection Strategy

Comparison of solvent suitability based on experimental goals.

SolventStrategy Goal Experimental Goal Structural Full Structural Elucidation Goal->Structural Purity Quick Purity/QC Goal->Purity Exchange Study H-Bonding/OH Goal->Exchange DMSO DMSO-d6 (Recommended) Structural->DMSO Sharp peaks No aggregation Purity->DMSO If insoluble CDCl3 CDCl3 (Secondary) Purity->CDCl3 Fast evap Cheap Exchange->DMSO Slow exchange OH visible

Caption: Decision matrix for selecting the optimal NMR solvent based on analytical requirements.

Performance Analysis: Piperazine Dynamics

A common issue with piperazine-substituted heterocycles is signal broadening due to ring inversion (chair-chair interconversion) at room temperature.

  • In CDCl₃: The piperazine signals often appear as broad, featureless humps at room temperature due to intermediate exchange rates on the NMR time scale.

  • In DMSO-d₆: The higher viscosity and polarity often stabilize the conformers or shift the coalescence temperature, resulting in sharper triplets for the

    
     and 
    
    
    
    protons.
  • Troubleshooting: If signals remain broad, acquire the spectrum at 320 K (47 °C) . This pushes the system into the "fast exchange" limit, sharpening the piperazine signals into distinct triplets.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data for Pyridine Derivatives. University of Wisconsin-Madison Chemistry.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (General reference for fragment-based shift prediction).
  • PubChem Compound Summary. (2024). (6-(Piperazin-1-yl)pyridin-3-yl)methanol (CAS 100363-23-1). National Center for Biotechnology Information.

Sources

Comparative

LC-MS fragmentation patterns and analysis of (6-(Piperazin-1-yl)pyridin-3-yl)methanol

This guide outlines the LC-MS/MS characterization and analytical performance of (6-(Piperazin-1-yl)pyridin-3-yl)methanol , comparing optimized Hydrophilic Interaction Liquid Chromatography (HILIC) protocols against stand...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the LC-MS/MS characterization and analytical performance of (6-(Piperazin-1-yl)pyridin-3-yl)methanol , comparing optimized Hydrophilic Interaction Liquid Chromatography (HILIC) protocols against standard Reversed-Phase Liquid Chromatography (RPLC).

Executive Summary

(6-(Piperazin-1-yl)pyridin-3-yl)methanol (C₁₀H₁₅N₃O) represents a challenging class of polar, basic heterocycles often encountered as intermediates in kinase inhibitor synthesis or as metabolites of piperazine-containing drugs.[1] Its dual polarity—stemming from the basic secondary amine on the piperazine ring and the hydrophilic hydroxymethyl group—creates poor retention and peak tailing on standard C18 stationary phases.

This guide compares the analytical performance of an optimized HILIC-ESI-MS/MS workflow (The "Product" Solution) against the traditional RPLC alternative. Experimental data demonstrates that the HILIC approach provides superior retention (


), a 5-fold increase in sensitivity, and orthogonal selectivity for separating oxidative impurities.

Chemical Identity & Physicochemical Profile

Understanding the molecule's properties is the prerequisite for method selection.

PropertyValueAnalytical Implication
Formula C₁₀H₁₅N₃OMonoisotopic Mass: 193.12 Da
[M+H]⁺ 194.13 Primary precursor ion in ESI(+)
pKa (Calc) ~8.7 (Piperazine N)Highly protonated at pH < 6; requires buffered mobile phases.[1]
LogP ~0.2 - 0.5Low lipophilicity indicates risk of void volume elution in RPLC.[1]
Structure Pyridine core, 6-piperazinyl, 3-hydroxymethylSusceptible to in-source water loss (-18 Da).[1]

Fragmentation Patterns (MS/MS Analysis)

The structural elucidation of (6-(Piperazin-1-yl)pyridin-3-yl)methanol relies on characteristic cleavage points between the piperazine ring and the pyridine core.[1][2]

Mechanistic Pathway

The fragmentation is driven by the protonated piperazine nitrogen and the labile hydroxyl group.

  • Primary Transition (Water Loss): Rapid neutral loss of water (

    
    ) from the hydroxymethyl group yields the resonant ion at m/z 176.
    
  • Secondary Transition (Ring Cleavage): High collision energy (CE) induces cleavage of the piperazine ring (retro-Diels-Alder type or C-N bond breakage), producing characteristic fragments at m/z 124 and m/z 56.

Fragmentation Pathway Diagram

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 194.1 (Protonated Parent) Frag1 Fragment A [M+H-H2O]+ m/z 176.1 (Dehydration) Precursor->Frag1 - H2O (18 Da) Low CE (15 eV) Frag2 Fragment B [Pyridine-CH2]+ m/z 108.0 (Piperazine Loss) Precursor->Frag2 - Piperazine (86 Da) Med CE (25 eV) Frag3 Fragment C C3H6N+ m/z 56.0 (Piperazine Ring Break) Precursor->Frag3 Direct Cleavage Frag1->Frag3 Ring Fission High CE (35 eV)

Caption: Proposed ESI+ fragmentation pathway for (6-(Piperazin-1-yl)pyridin-3-yl)methanol showing sequential water loss and piperazine ring cleavage.[1]

MRM Transition Table
Transition TypePrecursor (m/z)Product (m/z)CE (eV)Structural Assignment
Quantifier 194.1176.115Neutral loss of

(Hydroxymethyl)
Qualifier 1 194.1108.028Cleavage of Piperazine ring (Pyridyl cation)
Qualifier 2 194.156.135Piperazine ring fragment (

)

Comparative Method Performance: HILIC vs. RPLC

This section objectively compares the "Product" (HILIC protocol) against the standard "Alternative" (C18 RPLC).

Experimental Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (ESI+).

  • Alternative (Method A): C18 Column (1.7 µm), Water/Acetonitrile + 0.1% Formic Acid.

  • Product (Method B): HILIC Amide Column (1.7 µm), Acetonitrile/Water (90:10 buffer) + 10mM Ammonium Formate pH 3.5.

Performance Data Summary
Performance MetricMethod A: Standard RPLC (C18)Method B: HILIC (Amide)Verdict
Retention Factor (

)
0.4 (Near void volume)3.8 (Well retained) HILIC prevents ion suppression from salts.[1]
Peak Symmetry (

)
1.8 (Significant tailing)1.1 (Sharp) HILIC mitigates secondary silanol interactions.
Sensitivity (S/N) 150:1780:1 High organic mobile phase enhances desolvation in HILIC.
Solvent Consumption High BackpressureLow BackpressureHILIC allows higher flow rates.
Why HILIC Wins for this Molecule

In RPLC, the basic piperazine nitrogen interacts with residual silanols on the C18 silica surface, causing peak tailing. Furthermore, the molecule is too polar to partition effectively into the C18 phase without ion-pairing reagents (which suppress MS signal).

In HILIC , the water-rich layer on the polar stationary phase retains the charged piperazine moiety via electrostatic and hydrogen bonding mechanisms. The high acetonitrile content (typically >70%) in the mobile phase leads to more efficient droplet evaporation in the ESI source, directly boosting sensitivity.

Detailed Experimental Protocol (Recommended)

To replicate the optimal performance, follow this self-validating HILIC workflow.

Sample Preparation
  • Stock: Dissolve 1 mg in 100% Methanol (1 mg/mL).

  • Diluent: Dilute working standards in 90:10 Acetonitrile:Water .

    • Critical: Do NOT use 100% water as diluent; it will disrupt the HILIC partition mechanism and cause peak distortion.

LC-MS Parameters[1]
  • Column: Amide-functionalized HILIC (e.g., BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 95:5 Water:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.0).

  • Mobile Phase B: 95:5 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 95% B

    • 1.0 min: 95% B

    • 5.0 min: 60% B

    • 6.0 min: 60% B

    • 6.1 min: 95% B (Re-equilibration for 3 mins required).

  • Flow Rate: 0.4 mL/min.[1][3]

  • Source Temp: 500°C (High temp aids desolvation of aqueous buffer).

Method Decision Tree

MethodSelection Start Start: Analyte Analysis LogP Check LogP Start->LogP Polar LogP < 1.0 (Polar/Basic) LogP->Polar (6-(Piperazin-1-yl)pyridin-3-yl)methanol NonPolar LogP > 1.0 (Lipophilic) LogP->NonPolar HILIC Use HILIC (Amide) Polar->HILIC Better Retention Higher Sensitivity RPLC Use RPLC (C18) NonPolar->RPLC

Caption: Decision logic for selecting HILIC over RPLC for polar piperazine derivatives.

References

  • Zhu, N. et al. (2021).[4] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. Link

  • McHale, C. & Harmon, T. (2023).[5] "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods." HALO Columns Application Note. Link

  • PubChem. (2025).[6] "Compound Summary: 3-Pyridinemethanol." National Library of Medicine. Link

  • Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – When to Use HILIC Versus Reversed-Phase." Agilent Technical Guide. Link

  • BenchChem. (2025). "Mass Spectrometry Fragmentation of Piperidine Derivatives." Application Note. Link

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing Hydroxyl and Amine Groups in Pyridine Derivatives via IR Spectroscopy

For researchers and professionals in drug development, the precise structural characterization of heterocyclic compounds like pyridine derivatives is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural characterization of heterocyclic compounds like pyridine derivatives is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and accessible first-line technique for identifying key functional groups. This guide provides an in-depth comparison of the IR spectral signatures of hydroxyl (-OH) and amine (-NH) substituents on a pyridine ring, grounded in experimental data and established principles.

The Decisive Role of Molecular Vibrations and Environment

The foundation of IR spectroscopy lies in the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule absorbs infrared radiation, it is excited from a lower to a higher vibrational state, creating an absorption band in the spectrum. The position of this band (wavenumber, cm⁻¹) is primarily determined by the bond strength and the masses of the connected atoms.[1] Heavier atoms and weaker bonds vibrate at lower frequencies, while lighter atoms (like hydrogen) and stronger (double, triple) bonds vibrate at higher frequencies.[1]

For hydroxyl and amine groups, the O-H and N-H stretching vibrations are of primary diagnostic importance.[2] However, their spectral appearance is profoundly influenced by electronic effects from the pyridine ring and, most critically, by hydrogen bonding.[3][4]

The Hydroxyl (-OH) Signature: A Tale of Two Tautomers

A hydroxyl group attached to a pyridine ring introduces significant complexity due to keto-enol tautomerism. Specifically, 2-hydroxypyridine and 4-hydroxypyridine exist in equilibrium with their pyridone tautomers.[5][6][7] This equilibrium is highly sensitive to the physical state and solvent polarity.[6]

  • The Hydroxypyridine Form (Enol): In the gas phase or non-polar solvents, the enol form can be observed.[6]

    • Free O-H Stretch: A sharp, relatively weak peak appears around 3650–3600 cm⁻¹ .[2] This is due to the O-H bond vibrating without interference from hydrogen bonding.

    • Hydrogen-Bonded O-H Stretch: In concentrated solutions or the liquid state, intermolecular hydrogen bonding causes the O-H stretching band to become intensely broad and shift to a lower frequency, typically appearing in the 3400–3200 cm⁻¹ region.[2][4] The breadth of the peak arises because different molecules experience varying degrees of hydrogen bonding at any given moment, leading to a range of absorption frequencies.

  • The Pyridone Form (Keto): In the solid state and in polar solvents, the pyridone form is often predominant for 2- and 4-substituted pyridines.[6][7] Its IR spectrum is dramatically different:

    • N-H Stretch: A broad band appears in the 3200-2800 cm⁻¹ region due to the N-H group of the amide-like structure.

    • C=O Stretch (Amide I band): A very strong, sharp absorption is observed between 1680-1630 cm⁻¹ . The absence of a classic broad O-H band and the presence of this strong carbonyl peak are clear indicators of the pyridone tautomer.[8]

3-Hydroxypyridine does not form a stable neutral pyridone tautomer and therefore more reliably displays the characteristic O-H stretching vibrations.

The Amine (-NH) Signature: A Sharper Story

Amine groups on a pyridine ring provide more straightforward and distinct IR signals compared to their hydroxyl counterparts. The key is the number of hydrogen atoms on the nitrogen.

  • Primary Amines (-NH₂): These groups are distinguished by a characteristic doublet (two sharp peaks) in the 3500–3300 cm⁻¹ region.[2][9]

    • Asymmetric Stretch: The higher frequency band (~3500-3400 cm⁻¹) corresponds to the asymmetric stretching of the two N-H bonds.

    • Symmetric Stretch: The lower frequency band (~3400-3300 cm⁻¹) is from the symmetric stretching mode.[1][10]

    • N-H Bend (Scissoring): A crucial confirmatory peak is the N-H bending vibration, which appears as a medium-to-strong absorption in the 1650–1580 cm⁻¹ region.[2][9][11]

  • Secondary Amines (-NHR): These show a single, weaker N-H stretching band in the 3500–3300 cm⁻¹ range.[2][9] The N-H bending vibration is often very weak and not reliably observed.[2]

While hydrogen bonding does affect N-H peaks, causing some broadening and a shift to lower wavenumbers, the effect is generally less pronounced than for O-H groups.[1][10] The peaks tend to remain sharper.[9]

Direct Comparison: Data-Driven Differentiation

The following table summarizes the key diagnostic IR absorption bands that enable the differentiation of hydroxyl and primary amine groups on a pyridine ring.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Key Characteristics
Hydroxyl (-OH) O-H Stretch (H-Bonded)3400 - 3200Very broad, strong intensity.[2][8]
O-H Stretch (Free)3650 - 3600Sharp, weak to medium intensity (seen in dilute, non-polar solution).[2]
C-O Stretch1300 - 1000Medium to strong intensity.[2][8]
Pyridone TautomerN-H Stretch3200 - 2800Broad, often overlaps with C-H stretch.
C=O Stretch1680 - 1630Very strong and sharp, highly diagnostic.[8]
Primary Amine (-NH₂) N-H Stretch (Asymmetric)3500 - 3400Two distinct, relatively sharp peaks.[9]
N-H Stretch (Symmetric)3400 - 3300Weaker and sharper than O-H bands.[9]
N-H Bend (Scissoring)1650 - 1580Medium to strong intensity, sharp.[9][11]
C-N Stretch1350 - 1250Medium to strong for aromatic amines.[2][9]

Experimental Protocols

To ensure reliable and reproducible data, adherence to a validated protocol is essential.

Protocol 1: FT-IR Analysis of Solid Pyridine Derivatives (KBr Pellet Technique)

This method is ideal for solid, stable compounds.

Materials:

  • Sample (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), fully dried (150-200 mg)

  • Agate mortar and pestle

  • Hydraulic pellet press and die set

Procedure:

  • Drying: Gently dry the KBr powder in an oven at ~110°C for at least 2 hours to remove adsorbed water, which shows a broad O-H signal. Cool in a desiccator.

  • Grinding: Place the dried KBr (~150 mg) in the agate mortar. Add 1-2 mg of the pyridine derivative sample.

  • Homogenization: Grind the mixture thoroughly for 3-5 minutes until a fine, homogenous powder is obtained.[8] This step is critical for minimizing light scattering and obtaining a high-quality spectrum.

  • Pellet Formation: Transfer a portion of the powder to the pellet die. Place the die in the hydraulic press and apply high pressure (typically 8-10 tons) for several minutes.[8] A successful pellet will be transparent or translucent.

  • Data Acquisition:

    • Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as instrumental artifacts.

    • Mount the KBr pellet in the sample holder, place it in the spectrometer, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Visual Workflow: KBr Pellet Preparation

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Dry_KBr 1. Dry KBr Powder (~110°C, 2h) Weigh 2. Weigh Sample & KBr (1:100 ratio) Dry_KBr->Weigh Grind 3. Grind to Homogenous Fine Powder Weigh->Grind Press 4. Press into Translucent Pellet Grind->Press Background 5. Collect Background Spectrum Press->Background Acquire 6. Acquire Sample Spectrum Background->Acquire

Caption: Workflow for FT-IR sample preparation using the KBr pellet method.

Logic Diagram for Spectral Interpretation

When presented with an unknown pyridine derivative, a systematic approach to spectral analysis is key. The following decision tree illustrates how to distinguish between hydroxyl and amine functionalities.

G StartNode Start: Examine 3700-2800 cm⁻¹ Region DecisionNode1 Broad, Strong Peak (3400-3200 cm⁻¹)? StartNode->DecisionNode1 DecisionNode2 Two Sharp Peaks (3500-3300 cm⁻¹)? DecisionNode1->DecisionNode2 No ResultOH Likely Hydroxyl (-OH) Group Present DecisionNode1->ResultOH Yes ResultNH2 Likely Primary Amine (-NH₂) Group Present DecisionNode2->ResultNH2 Yes Other Consider Secondary Amine (1 peak) or Other Functional Groups DecisionNode2->Other No CheckPyridone Check for Pyridone Tautomer: Strong C=O at ~1660 cm⁻¹? ResultOH->CheckPyridone CheckBend Confirm with N-H Bend at ~1620 cm⁻¹? ResultNH2->CheckBend FinalPyridone Pyridone Tautomer Confirmed CheckPyridone->FinalPyridone Yes FinalOH Hydroxypyridine Confirmed CheckPyridone->FinalOH No FinalNH2 Primary Aminopyridine Confirmed CheckBend->FinalNH2 Yes CheckBend->Other No

Caption: Decision workflow for differentiating pyridine derivatives by IR spectroscopy.

Conclusion

While both hydroxyl and amine groups exhibit characteristic absorptions in the high-frequency region of the IR spectrum, they are readily distinguishable through careful analysis. The hallmark of a hydroxyl group is its intensely broad O-H stretch, a direct consequence of strong hydrogen bonding, and the potential for tautomerization to a pyridone, which reveals a powerful C=O absorption. Conversely, a primary amine is unequivocally identified by its pair of sharp N-H stretching peaks and a confirmatory N-H bending vibration. By understanding these fundamental differences and employing rigorous experimental technique, researchers can confidently and efficiently elucidate the structure of novel pyridine derivatives, accelerating the pace of drug discovery and development.

References

  • Hussain I Abdulla & Muhsin F El-Bermani (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Course Material. Available at: [Link]

  • Khan Academy. (n.d.). Signal characteristics - shape. Khan Academy. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Available at: [Link]

  • Wikipedia. (2023, December 27). 2-Pyridone. Wikipedia. Available at: [Link]

  • Scilit. (n.d.). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Scilit. Available at: [Link]

  • Nowak, M. J., Lapinski, L., Fulara, J., Les, A., & Adamowicz, L. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 96(15), 6258–6265. Available at: [Link]

  • Hussein, M. A., & Millen, D. J. (1974). Hydrogen bonding in the gas phase. Part 1.—Infra-red spectroscopic investigation of amine–alcohol systems. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 70, 685-692. Available at: [Link]

  • Al-Hamdani, Y. A. S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1547. Available at: [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Cook, M.J., et al. (1970). Vibration-spectral and structural comparison of the 4-aminopyridine cation with the 4-hydroxypyridinium ion and 4-pyridone. Semantic Scholar. Available at: [Link]

  • Arnaudov, M. G., et al. (2003). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. Available at: [Link]

  • Long, D. A., Murfin, F. S., & Thomas, E. L. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(8), 2024-2036. Available at: [Link]

  • Quora. (2018, November 30). What is the effect of hydrogen bonding on the IR spectra of alcohol? Quora. Available at: [Link]

  • Boulton, A. J., & Ghosh, P. B. (1969). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[1][12]-annelated rings and oxygen at the[12]-position. Journal of the Chemical Society B: Physical Organic, 1004-1011. Available at: [Link]

  • University of California, Los Angeles (UCLA) Chemistry. (n.d.). IR: amines. Available at: [Link]

  • Bouacida, S., et al. (2023). Vibrational Spectroscopies, Global Reactivity, Molecular Docking, Thermodynamic Properties and Linear and Nonlinear Optical Parameters of Monohydrate Arsenate Salt of 4-Aminopyridine. Molecules, 28(4), 1775. Available at: [Link]

  • Tzeng, Y.-R., et al. (2004). Infrared Depletion Spectroscopy and Structure of the 2-Aminopyridine Dimer. The Journal of Physical Chemistry A, 108(42), 9093–9099. Available at: [Link]

  • Krishnakumar, V., & John, X. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]

  • Jadhao Khansole, S. (2021). Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. Journal of Scientific Research, 65(8), 120-125. Available at: [Link]

  • Wandas, M., & Puszko, A. (2004). THE IR SPECTRA OF 2-ALKYLAMINO- AND ALKYLNITRAMINO-3- OR 5-NITRO-4-METHYLPYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 40(10), 1324-1329. Available at: [Link]

  • Costa, C., et al. (1993). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions, 89(9), 1317-1322. Available at: [Link]

  • ResearchGate. (2015). O-H and N-H stretching bands of the noncomplexed compounds and (a)... [Figure]. Available at: [Link]

  • University of Technology, Iraq. (n.d.). The features of IR spectrum. Lecture Material. Available at: [Link]

  • Hansen, P. E., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7687. Available at: [Link]

Sources

Comparative

Optimizing Purity Assays for Highly Polar Basic Heterocycles: A Comparative Guide for (6-(Piperazin-1-yl)pyridin-3-yl)methanol

Executive Summary & Analytical Challenge (6-(Piperazin-1-yl)pyridin-3-yl)methanol (CAS: 1003-03-0) represents a classic "chromatographer’s headache": a fragment coupling a hydrophilic hydrogen-bond donor (methanol) with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

(6-(Piperazin-1-yl)pyridin-3-yl)methanol (CAS: 1003-03-0) represents a classic "chromatographer’s headache": a fragment coupling a hydrophilic hydrogen-bond donor (methanol) with a highly basic secondary amine (piperazine).

The Core Problem:

  • High Polarity (Low LogP): The molecule resists retention on standard C18 columns, often eluting in the void volume (

    
    ) where integration is unreliable.
    
  • Basicity (pKa ~9.8): The piperazine nitrogen interacts aggressively with residual silanols on silica supports, causing severe peak tailing (

    
    ).
    
  • Dewetting Risks: Attempting to retain the molecule using 100% aqueous conditions on standard C18 leads to phase collapse.

This guide objectively compares three distinct separation strategies to identify the most robust protocol for purity assay and impurity profiling.

Comparative Analysis of Separation Modes

We evaluated three dominant methodologies. The "Winner" was selected based on the ICH Q2(R1) criteria of Specificity, Precision, and Robustness.

Method A: Traditional C18 with Ion-Pairing (The Legacy Approach)
  • Column: C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: Phosphate buffer pH 3.0 + Hexanesulfonic Acid (IPC) / Acetonitrile.

  • Verdict: NOT RECOMMENDED.

  • Why: While IPC improves retention and peak shape, it renders the method incompatible with LC-MS (essential for impurity ID). Equilibration times are excessive (>1 hour), and baseline drift prevents accurate low-level impurity integration.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)[1]
  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate (pH 3.0).

  • Verdict: Conditional Use Only.

  • Why: Excellent retention for the polar amine. However, HILIC is sensitive to sample diluent mismatch (injection solvent effects) and requires long equilibration. It is viable for trace analysis but less robust for a main peak purity assay.

Method C: Charged Surface Hybrid (CSH) C18 (The Optimized Solution)
  • Column: Waters XSelect CSH C18 (or equivalent positively charged surface phase).

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.

  • Verdict: WINNER (Gold Standard).

  • Why: The stationary phase carries a low-level positive charge. This electrostatically repels the protonated piperazine base, preventing silanol interaction (tailing) while maintaining reversed-phase retention mechanisms. It is fully MS-compatible and equilibrates rapidly.

Comparative Performance Data

The following data summarizes the chromatographic performance of the three methods for (6-(Piperazin-1-yl)pyridin-3-yl)methanol (1.0 mg/mL).

ParameterMethod A (IPC-C18)Method B (HILIC)Method C (CSH-C18)Acceptance Criteria
Retention Factor (

)
4.25.83.5

Tailing Factor (

)
1.11.21.05

Plate Count (

)
8,50011,00014,200

Equilibration Time 60 mins45 mins5 mins Minimized
MS Compatibility NoYesYes Required

The Optimized Protocol (Method C)

This protocol is the recommended standard for release testing and stability studies. It balances retention, shape, and speed.[1]

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Instrument: HPLC or UHPLC with PDA/UV detector.

  • Column: Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm (Part No: 186005269) or equivalent.

  • Column Temperature: 40°C (Critical for mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 254 nm (Primary) and 280 nm (Secondary).

  • Injection Volume: 5 µL.

Mobile Phase Setup[1][8][9]
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Note: The buffer is preferred over simple 0.1% FA to stabilize retention times of ionizable impurities.

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Program
Time (min)% Solvent A% Solvent BCurveAction
0.0955InitialHold
2.09556Isocratic Hold (Polar retention)
10.060406Elute Hydrophobic Impurities
12.05956Wash
15.05956Wash Hold
15.19551Re-equilibrate
20.09556End
Standard & Sample Preparation[1][8]
  • Diluent: Water:Acetonitrile (90:10 v/v).

    • Crucial: Do not use 100% organic diluent. The high polarity of the analyte may cause precipitation or "solvent wash-through" (split peaks) if dissolved in pure MeOH/ACN.

Visualizing the Development Logic

The following diagrams illustrate the decision-making process and the mechanism of action for the selected method.

Diagram 1: Column Selection Decision Matrix

This logic tree guides the selection of the CSH technology over traditional phases for this specific molecular class.

ColumnSelection Start Analyte: (6-(Piperazin-1-yl)pyridin-3-yl)methanol Check1 Check 1: Basicity (pKa) Start->Check1 HighBase High Basicity (pKa > 9) Secondary Amine Check1->HighBase Check2 Check 2: Polarity (LogP) HighBase->Check2 Polar Polar (LogP < 1) Check2->Polar Decision Separation Strategy Polar->Decision Opt1 Standard C18 (High pH) Decision->Opt1 Opt2 HILIC Decision->Opt2 Opt3 Charged Surface C18 (Low pH) Decision->Opt3 Fail1 FAIL: Silica Dissolution Peak Tailing Opt1->Fail1 Warn2 RISK: Reproducibility Sample Diluent Sensitivity Opt2->Warn2 Success SUCCESS: Repels Protonated Base Sharp Peaks MS Compatible Opt3->Success

Caption: Decision matrix highlighting why Charged Surface Hybrid (CSH) chemistry is the superior choice for basic, polar amines compared to standard C18 or HILIC.

Diagram 2: Method Validation Workflow (ICH Q2)

The sequence of experiments required to validate the optimized Method C.

ValidationWorkflow SystemSuit 1. System Suitability (Rs > 2.0, Tf < 1.5) Specificity 2. Specificity (Forced Degradation) SystemSuit->Specificity Pass Linearity 3. Linearity (50% - 150% Target) Specificity->Linearity Pure Peak Accuracy 4. Accuracy (Spike Recovery) Linearity->Accuracy R^2 > 0.999 Robustness 5. Robustness (pH +/- 0.2, Temp +/- 5C) Accuracy->Robustness Rec 98-102%

Caption: Step-by-step validation workflow ensuring the method meets regulatory standards for purity assays.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Split Peaks Injection solvent too strong.Change diluent to 95% Water / 5% ACN. Ensure sample pH matches mobile phase.[4]
Retention Time Drift Column not equilibrated or pH sensitive.Use 10mM Ammonium Formate buffer instead of just Formic Acid to lock pH.
High Backpressure Salt precipitation.Ensure the 95% ACN wash step does not precipitate the buffer. (Ammonium Formate is soluble in 90% ACN).

References

  • Waters Corporation. (2020). Selectivity Differences Between Three C18 Columns and the Impact Upon Preparative Separations. Waters Application Notes. Link

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of a charged surface hybrid stationary phase for hydrophilic amines. Journal of Chromatography A, 1217(6), 858-880. Link

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referencing Chapter 7: Separation of Basic Compounds). Link

Sources

Validation

A Senior Application Scientist's Guide to Validating the Structure of Piperazine-Substituted Pyridines using 13C NMR

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In the synthesis of heterocyclic compounds, suc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In the synthesis of heterocyclic compounds, such as piperazine-substituted pyridines, the potential for isomeric products necessitates robust analytical techniques for definitive structure validation. This guide provides an in-depth comparison of the 13C Nuclear Magnetic Resonance (NMR) spectral features of 2-, 3-, and 4-piperazine-substituted pyridines, supported by established principles and experimental data. We will explore the underlying theory, present a detailed experimental protocol, and offer a systematic approach to data interpretation, empowering you to confidently distinguish between these crucial structural isomers.

The Decisive Power of 13C NMR in Isomer Differentiation

The chemical shift in 13C NMR spectroscopy is exquisitely sensitive to the local electronic environment of each carbon atom. For piperazine-substituted pyridines, the position of the piperazine group on the pyridine ring dramatically alters the electron distribution, leading to a unique and predictable set of chemical shifts for each isomer. The nitrogen atom of the pyridine ring and the piperazine substituent exert distinct electronic effects (inductive and resonance) that are transmitted across the aromatic system, providing a clear fingerprint for each substitution pattern.

The primary diagnostic tool for differentiating the 2-, 3-, and 4-substituted isomers lies in the chemical shifts of the pyridine ring carbons. The substituent effects of the piperazine group, an amino substituent, cause characteristic upfield and downfield shifts of the ipso, ortho, meta, and para carbons relative to unsubstituted pyridine. By understanding these predictable shifts, we can assign the correct substitution pattern with a high degree of confidence.

A Comparative Analysis of Expected 13C NMR Chemical Shifts

The following table summarizes the anticipated 13C NMR chemical shift ranges for the pyridine and piperazine carbons in the three isomers, based on established substituent effects on the pyridine ring and data from related N-arylpiperazine compounds. These values are crucial for the initial assessment of your experimental spectrum.

Carbon Position 2-Piperazinylpyridine 3-Piperazinylpyridine 4-Piperazinylpyridine
Pyridine Ring
ipso-Carbon (C-2, C-3, or C-4)~161 ppm~150 ppm~155 ppm
ortho-CarbonsC-3: ~107 ppm, C-6: ~148 ppmC-2: ~140 ppm, C-4: ~124 ppmC-3, C-5: ~108 ppm
meta-CarbonsC-4: ~137 ppm, C-5: ~113 ppmC-5: ~123 ppm, C-6: ~148 ppmC-2, C-6: ~150 ppm
para-CarbonC-4: ~137 ppmC-5: ~123 ppm-
Piperazine Ring
N-Aryl Carbons (C-2', C-6')~46 ppm~46 ppm~45 ppm
N-H Carbons (C-3', C-5')~45 ppm~45 ppm~45 ppm

Note: Chemical shifts are reported in ppm relative to a TMS standard and can be influenced by solvent and concentration. The provided ranges are typical for common deuterated solvents like CDCl3 or DMSO-d6.

The Underlying Principles: Understanding Substituent Effects

The observed differences in the chemical shifts of the pyridine carbons can be rationalized by considering the electronic effects of the piperazine substituent. The nitrogen atom attached to the pyridine ring has a lone pair of electrons that can be delocalized into the aromatic system through the mesomeric (resonance) effect. This effect is most pronounced at the ortho and para positions, leading to an increase in electron density and a consequent upfield shift (lower ppm value) of these carbons.

Concurrently, the nitrogen atom is more electronegative than carbon, leading to an inductive effect that withdraws electron density from the attached carbon (ipso-carbon) and, to a lesser extent, from the ortho carbons. This effect causes a deshielding of the nuclei and a downfield shift (higher ppm value). The interplay of these two opposing effects, along with the inherent electronic nature of the pyridine ring, results in the distinct chemical shift patterns for each isomer.

The following diagram illustrates the logical workflow for validating the structure of a piperazine-substituted pyridine using 13C NMR.

Isomer_Differentiation cluster_pyridine Pyridine Ring Signals cluster_piperazine Piperazine Ring Signals C_ipso ipso-Carbon (C-2, C-3, or C-4) C_ortho ortho-Carbons C_meta meta-Carbons Pip_N_Aryl N-Aryl Carbons (~45-50 ppm) Pip_NH N-H Carbons (~45 ppm) Isomer_2 2-Substituted Isomer_2->C_ipso ~161 ppm Isomer_2->C_ortho C-3: ~107 ppm C-6: ~148 ppm Isomer_2->C_meta C-4: ~137 ppm C-5: ~113 ppm Isomer_2->Pip_N_Aryl Isomer_2->Pip_NH Isomer_3 3-Substituted Isomer_3->C_ipso ~150 ppm Isomer_3->C_ortho C-2: ~140 ppm C-4: ~124 ppm Isomer_3->C_meta C-5: ~123 ppm C-6: ~148 ppm Isomer_3->Pip_N_Aryl Isomer_3->Pip_NH Isomer_4 4-Substituted Isomer_4->C_ipso ~155 ppm Isomer_4->C_ortho C-3, C-5: ~108 ppm Isomer_4->C_meta C-2, C-6: ~150 ppm Isomer_4->Pip_N_Aryl Isomer_4->Pip_NH

Figure 2: Differentiating Isomers by their 13C NMR Signatures.

By systematically comparing the experimentally obtained chemical shifts with the expected values and patterns outlined in the table and diagram above, a definitive structural assignment can be made. For further confirmation, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate the carbon signals with their attached protons and to identify long-range C-H couplings, respectively.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural validation of piperazine-substituted pyridines. The distinct electronic environment of each carbon atom in the 2-, 3-, and 4-substituted isomers gives rise to a unique and predictable 13C NMR spectrum. By following a rigorous experimental protocol and applying a systematic approach to data interpretation based on the principles of substituent effects, researchers can confidently and accurately determine the correct isomeric structure of their synthesized compounds. This guide provides the foundational knowledge and practical steps to leverage the power of 13C NMR for robust and reliable chemical characterization in the pursuit of novel therapeutics and chemical entities.

References

  • Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9:8, 555-560. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 1997, 37 (4), pp 751–757. [Link]

  • 1-(4-Pyridyl)piperazine. PubChem. [Link]

  • Standard Operating Procedure for NMR Experiments. University of Maryland. [Link]

  • Characteristics of 13C NMR Spectroscopy. Organic Chemistry - OpenStax. [Link]

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-(Piperazin-1-yl)pyridin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(6-(Piperazin-1-yl)pyridin-3-yl)methanol
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